molecular formula C13H16BrN3O2S B598712 N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide CAS No. 1199773-41-5

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

Katalognummer: B598712
CAS-Nummer: 1199773-41-5
Molekulargewicht: 358.254
InChI-Schlüssel: QYGWYBRUHYBDBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide (CAS 1199773-41-5) is a high-purity chemical provided for use as a reference standard . This compound, with the molecular formula C13H16BrN3O2S and a molecular weight of 358.3, is essential for quality control and analytical procedures in research settings . Its primary application is for the identification and purity testing of substances, serving as a critical benchmark in laboratory analysis . To ensure the integrity of research data, this material is subjected to rigorous quality control using a range of advanced analytical techniques. These methods can include HPLC, HNMR, MS, IR, KF, TGA, and 13CNMR, in compliance with regulatory standards . This product is intended for research and manufacturing purposes by professional laboratories. It is not for diagnostic, therapeutic, or personal use.

Eigenschaften

IUPAC Name

4-(4-bromopyrazol-1-yl)-N-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2S/c1-2-3-8-16-20(18,19)13-6-4-12(5-7-13)17-10-11(14)9-15-17/h4-7,9-10,16H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGWYBRUHYBDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682087
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-41-5
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive technical guide on the specific chemical properties and biological activity of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide (CAS No. 1199773-41-5) is not available in publicly accessible scientific literature or patents. While the compound is available from commercial suppliers as a research chemical, detailed experimental data and biological studies have not been published.

This guide will therefore provide an in-depth look at the chemical properties and potential biological activities of a closely related and well-documented class of compounds: 4-(Pyrazol-1-yl)benzenesulfonamide derivatives . The information presented is based on published research on these analogs and is intended to provide a framework for understanding the likely characteristics and potential applications of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide for researchers, scientists, and drug development professionals.

Core Compound Information

While specific experimental data for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is unavailable, its basic chemical properties have been identified.

PropertyValueReference
CAS Number 1199773-41-5
Molecular Formula C₁₃H₁₆BrN₃O₂S
Molecular Weight 358.25 g/mol
Purity (typical) ≥98%
Physical State Solid
Storage Temperature Room Temperature
Synonym 4-(4-Bromo-1H-pyrazol-1-yl)-N-butylbenzenesulfonamide

General Synthesis of 4-(Pyrazol-1-yl)benzenesulfonamide Derivatives

A general synthetic route for 4-(pyrazol-1-yl)benzenesulfonamide derivatives involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine or the reaction of a substituted aniline with a pyrazole-containing sulfonyl chloride. A plausible synthetic pathway for the target compound and its analogs is outlined below.

Experimental Protocol: Synthesis of 4-(Pyrazol-1-yl)benzenesulfonamide Derivatives

This protocol is a generalized procedure based on the synthesis of similar compounds.

Step 1: Synthesis of 4-(Pyrazol-1-yl)benzenesulfonamide

  • Reaction Setup: To a solution of 4-aminobenzenesulfonamide in a suitable solvent such as acetic acid, an equimolar amount of a pyrazole precursor (e.g., 1,1,3,3-tetramethoxypropane for the unsubstituted pyrazole ring) is added.

  • Reaction Conditions: The mixture is heated to reflux for several hours.

  • Work-up and Purification: The reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol), and dried to yield the 4-(pyrazol-1-yl)benzenesulfonamide core structure.

Step 2: N-Alkylation/N-Arylation

  • Reaction Setup: The product from Step 1 is dissolved in a suitable aprotic solvent like dimethylformamide (DMF).

  • Reagents: A base such as potassium carbonate is added, followed by the dropwise addition of an alkyl or aryl halide (e.g., butyl bromide for the synthesis of N-Butyl 4-(pyrazol-1-yl)benzenesulfonamide).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to yield the final N-substituted 4-(pyrazol-1-yl)benzenesulfonamide.

Synthesis_Workflow cluster_start Starting Materials cluster_alkylation N-Alkylation 4-Aminobenzenesulfonamide 4-Aminobenzenesulfonamide Core_Synthesis Core Synthesis (Reflux) 4-Aminobenzenesulfonamide->Core_Synthesis Pyrazole_Precursor Pyrazole Precursor Pyrazole_Precursor->Core_Synthesis Core_Structure 4-(Pyrazol-1-yl)benzenesulfonamide Core_Synthesis->Core_Structure Alkylation_Reaction N-Alkylation Reaction Core_Structure->Alkylation_Reaction Alkyl_Halide Alkyl Halide (e.g., Butyl Bromide) Alkyl_Halide->Alkylation_Reaction Base Base (e.g., K2CO3) Base->Alkylation_Reaction Final_Product N-Alkyl-4-(pyrazol-1-yl)benzenesulfonamide Alkylation_Reaction->Final_Product

Caption: Generalized synthetic workflow for N-substituted 4-(pyrazol-1-yl)benzenesulfonamides.

Potential Biological Activities and Signaling Pathways

Based on studies of structurally related 4-(pyrazol-1-yl)benzenesulfonamide derivatives, N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is likely to be investigated for its potential as an enzyme inhibitor. The benzenesulfonamide moiety is a common pharmacophore known to target the active sites of various enzymes.

Carbonic Anhydrase Inhibition

Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and some cancers.

Signaling Pathway:

CA_Inhibition Compound N-Butyl 4-(4-bromopyrazol-1-YL) benzenesulfonamide CA_Enzyme Carbonic Anhydrase (CA) Compound->CA_Enzyme Inhibition Product H+ + HCO3- CA_Enzyme->Product Substrate CO2 + H2O Substrate->CA_Enzyme Catalysis Physiological_Effect Altered pH homeostasis, Reduced ion transport Product->Physiological_Effect

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide-based compounds.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition

Certain 4-(pyrazol-1-yl)benzenesulfonamide derivatives have shown inhibitory activity against COX-2 and 5-LOX, key enzymes in the inflammatory pathway. Dual inhibition of these enzymes is a promising strategy for developing anti-inflammatory drugs with an improved safety profile compared to traditional NSAIDs.

Signaling Pathway:

Inflammation_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Compound N-Butyl 4-(4-bromopyrazol-1-YL) benzenesulfonamide Compound->COX2 Inhibition Compound->LOX5 Inhibition

Caption: Dual inhibition of COX-2 and 5-LOX pathways in inflammation.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, based on methodologies used for similar compounds.

In Vitro Carbonic Anhydrase Inhibition Assay
  • Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) are used. The substrate is a p-nitrophenyl acetate (p-NPA) solution.

  • Assay Procedure: The assay is performed in a 96-well plate. The compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme in a buffer solution.

  • Measurement: The reaction is initiated by adding the p-NPA substrate. The hydrolysis of p-NPA to p-nitrophenol is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time.

  • Data Analysis: The inhibition percentage is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from a dose-response curve.

In Vitro COX-1/COX-2 Inhibition Assay
  • Enzyme and Substrate: Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Assay Procedure: The compound is pre-incubated with the enzyme in a buffer containing a heme cofactor.

  • Measurement: The reaction is initiated by adding arachidonic acid. The COX activity is determined by measuring the amount of prostaglandin E₂ (PGE₂) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated, and IC₅₀ values are determined for both COX-1 and COX-2 to assess the compound's potency and selectivity.

In Vitro 5-LOX Inhibition Assay
  • Enzyme and Substrate: 5-lipoxygenase from a suitable source (e.g., potato tubers or recombinant human) is used. Linoleic acid or arachidonic acid serves as the substrate.

  • Assay Procedure: The compound is incubated with the enzyme solution.

  • Measurement: The reaction is initiated by adding the substrate. The formation of the hydroperoxide product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

  • Data Analysis: The inhibitory activity is expressed as the percentage of inhibition, and the IC₅₀ value is calculated.

Conclusion

While specific experimental data for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide remains to be published, the extensive research on the broader class of 4-(pyrazol-1-yl)benzenesulfonamide derivatives provides a strong foundation for predicting its chemical behavior and potential biological activities. It is anticipated that this compound may act as an inhibitor of various enzymes, particularly carbonic anhydrases and enzymes involved in the inflammatory cascade. The synthetic and experimental protocols outlined in this guide offer a starting point for researchers interested in investigating the therapeutic potential of this and related molecules. Further studies are required to elucidate the specific properties and mechanisms of action of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.

An In-Depth Technical Guide on N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide (CAS 1199773-41-5): Current Knowledge and Data Limitations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical entity N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, identified by the CAS number 1199773-41-5. The objective of this document is to provide a comprehensive overview of its core technical aspects, including chemical properties, and to outline any available experimental data and potential biological significance. However, a thorough investigation of publicly available scientific literature, patent databases, and chemical repositories reveals a significant lack of in-depth technical information for this specific compound. While basic chemical identifiers are readily available, detailed experimental protocols, quantitative biological data, and established signaling pathways involving this molecule are not currently published. This guide will summarize the available information and clearly delineate the existing knowledge gaps.

Chemical Identity and Properties

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a chemical compound with the molecular formula C13H16BrN3O2S and a molecular weight of approximately 358.26 g/mol .[1] It belongs to the class of benzenesulfonamides, which are compounds containing a sulfonamide group attached to a benzene ring. The structure features a butylamide group and a 4-bromopyrazole moiety attached to the benzenesulfonamide core.

Table 1: Physicochemical Properties of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

PropertyValueSource
CAS Number 1199773-41-5[1][2][3]
Molecular Formula C13H16BrN3O2S[1]
Molecular Weight 358.26 g/mol [1]
IUPAC Name N-butyl-4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide
Purity Typically offered at ≥98% by commercial suppliers[1]
Appearance Not specified in available literature
Solubility Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature

Note: The lack of publicly available experimental data prevents the inclusion of properties such as solubility, melting point, and boiling point.

Synthesis

A detailed, peer-reviewed synthesis protocol for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is not available in the current scientific literature. However, based on general principles of organic chemistry and the synthesis of analogous sulfonamides, a plausible synthetic route can be proposed.

A potential synthetic pathway is visualized in the workflow diagram below. This proposed scheme is for illustrative purposes only and has not been experimentally validated.

G cluster_start Starting Materials cluster_reaction1 Reaction 1: Sulfonamide Formation cluster_intermediate Intermediate Product cluster_reaction2 Reaction 2: Pyrazole Ring Formation cluster_final Final Product 4-bromopyrazole 4-bromopyrazole reaction2_node Condensation with 4-bromopyrazole 4-bromopyrazole->reaction2_node 4-acetylbenzenesulfonyl_chloride 4-Acetylbenzenesulfonyl Chloride reaction1_node Reaction with n-Butylamine 4-acetylbenzenesulfonyl_chloride->reaction1_node n-butylamine n-Butylamine n-butylamine->reaction1_node intermediate_product N-Butyl-4-acetylbenzenesulfonamide reaction1_node->intermediate_product intermediate_product->reaction2_node final_product N-Butyl 4-(4-bromopyrazol-1-YL) benzenesulfonamide reaction2_node->final_product

Figure 1. A proposed, non-validated synthetic workflow for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.

Biological Activity and Experimental Data

A comprehensive search of scientific databases reveals a notable absence of published research on the biological activity of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. Consequently, there is no quantitative data, such as IC50 or EC50 values, binding affinities, or in vivo efficacy data, to report.

The absence of data prevents the creation of tables summarizing biological activity or detailed experimental protocols.

Signaling Pathways and Mechanism of Action

Due to the lack of research on its biological effects, there is no information regarding the mechanism of action or any signaling pathways that N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide may modulate. The creation of a signaling pathway diagram is therefore not possible at this time.

Conclusion and Future Directions

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide (CAS 1199773-41-5) is a commercially available compound for which there is a significant dearth of publicly accessible scientific data. Beyond its basic chemical identifiers, information regarding its synthesis, physical properties, biological activity, and mechanism of action is not available in the current literature.

For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research could focus on:

  • Development and publication of a robust synthetic protocol.

  • Screening for biological activity across various targets and disease models, leveraging the known activities of other benzenesulfonamide derivatives.

  • Elucidation of its physicochemical properties to enable better handling and formulation.

Until such research is conducted and published, a comprehensive technical guide with detailed experimental data and biological context cannot be fully realized. The information presented here is based on the limited data currently available.

References

Technical Guide: N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a putative synthesis protocol, and explores its potential biological significance based on the activities of structurally related compounds.

Core Molecular Data

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a sulfonamide derivative incorporating a brominated pyrazole moiety. Its key quantitative data are summarized below.

PropertyValue
Molecular Weight 358.25 g/mol []
Molecular Formula C₁₃H₁₆BrN₃O₂S[]
CAS Number 1199773-41-5[]
Purity (Typical) ≥98%

Putative Synthesis Protocol

G cluster_0 Step 1: Synthesis of 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride cluster_1 Step 2: Sulfonamidation A 4-Aminobenzenesulfonamide B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Reaction with 4-bromopyrazole C->D E 4-(4-bromopyrazol-1-yl)benzenesulfonamide D->E F Chlorination (SOCl₂ or PCl₅) E->F G 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride F->G H 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride J Reaction in Pyridine or DCM with a base H->J I n-Butylamine I->J K N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide J->K

Caption: Proposed two-step synthesis of the target compound.

Experimental Details:

Step 1: Synthesis of 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride

  • Diazotization of Sulfanilamide: Sulfanilamide is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Coupling with 4-bromopyrazole: The freshly prepared diazonium salt solution is slowly added to a solution of 4-bromopyrazole in a suitable solvent, such as aqueous acetone, at a controlled temperature.

  • Chlorination: The resulting 4-(4-bromopyrazol-1-yl)benzenesulfonamide intermediate is isolated, dried, and then treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride. The reaction is typically performed in an inert solvent under reflux, followed by removal of excess chlorinating agent.

Step 2: Synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

  • Reaction Setup: The 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride is dissolved in a dry, aprotic solvent such as dichloromethane (DCM) or pyridine.

  • Addition of n-Butylamine: n-Butylamine is added dropwise to the solution at room temperature. If DCM is used as the solvent, a non-nucleophilic base like triethylamine is added to scavenge the HCl byproduct.

  • Work-up and Purification: After the reaction is complete, the mixture is washed with dilute acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide has not been extensively reported, the broader class of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives has shown promise in several therapeutic areas, including as antileishmanial, anti-inflammatory, and antimicrobial agents.[4][5][6][7]

Notably, several derivatives of pyrazolyl benzenesulfonamide have been investigated as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway.[2][8] Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, which are mediators of inflammation.

G AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins COX2->PGs LTs Leukotrienes LOX5->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Compound N-Butyl 4-(4-bromopyrazol-1-YL) benzenesulfonamide (putative) Compound->COX2 Inhibition Compound->LOX5 Inhibition

Caption: Putative anti-inflammatory mechanism of action.

This structural class of compounds, therefore, holds potential for the development of novel anti-inflammatory drugs. Further research is warranted to elucidate the specific biological targets and therapeutic applications of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.

References

An In-Depth Technical Guide to the Synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a feasible synthetic pathway for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. The proposed synthesis is a three-step process, commencing with the formation of a key aniline intermediate, followed by its conversion to a sulfonyl chloride, and culminating in the final amidation reaction. This document outlines the experimental protocols for each stage, supported by quantitative data where available, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide can be logically approached through the construction of the core components in a sequential manner. The overall strategy involves:

  • Synthesis of the Precursor 4-(4-bromopyrazol-1-yl)aniline: This initial step establishes the pyrazole-aniline backbone of the target molecule.

  • Formation of the Intermediate 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride: The aniline precursor is converted into a reactive sulfonyl chloride intermediate via a diazotization reaction.

  • Final N-Alkylation to Yield the Target Compound: The sulfonyl chloride is then reacted with n-butylamine to afford the desired N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.

This synthetic route is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Final Product Synthesis Starting_Materials Arylhydrazine + 1,3-Diketone Precursor 4-(4-bromopyrazol-1-yl)aniline Starting_Materials->Precursor One-pot cyclization & bromination Intermediate 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride Precursor->Intermediate Diazotization & Sulfonylation Final_Product N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Intermediate->Final_Product N-Alkylation n_Butylamine n-Butylamine n_Butylamine->Final_Product

Figure 1: Proposed synthesis workflow for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. It is important to note that while these protocols are based on established chemical transformations, optimization may be required to achieve desired yields and purity.

Step 1: Synthesis of 4-(4-bromopyrazol-1-yl)aniline

This step can be achieved through a one-pot reaction involving the cyclization of an appropriate arylhydrazine and a 1,3-diketone, followed by in-situ bromination. A general procedure is described below.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
4-HydrazinylanilineC₆H₉N₃123.16
Malondialdehyde or equivalentC₃H₄O₂72.06
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98
Acetic AcidCH₃COOH60.05
EthanolC₂H₅OH46.07

Procedure:

  • In a round-bottom flask, dissolve 4-hydrazinylaniline (1.0 eq) in a mixture of ethanol and acetic acid (3:1 v/v).

  • To this solution, add malondialdehyde (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • After the initial cyclization, add N-Bromosuccinimide (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature below 30 °C.

  • Continue stirring for an additional 4-6 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride

This transformation is achieved via a Sandmeyer-type reaction, where the aniline is first diazotized and then reacted with sulfur dioxide in the presence of a copper catalyst.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
4-(4-bromopyrazol-1-yl)anilineC₉H₈BrN₃238.08
Sodium NitriteNaNO₂69.00
Hydrochloric Acid (conc.)HCl36.46
Sulfur Dioxide (gas or solution)SO₂64.07
Copper(I) ChlorideCuCl98.99
Acetic AcidCH₃COOH60.05

Procedure:

  • Suspend 4-(4-bromopyrazol-1-yl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in acetic acid and saturate it with sulfur dioxide gas at 0 °C.

  • Add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride solution dropwise, with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

  • The crude product is often used in the next step without further purification.

Expected Yield: Diazotization and subsequent conversion to sulfonyl chlorides typically proceed with moderate to good yields, often in the range of 50-70%.

Step 3: Synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

The final step involves the reaction of the sulfonyl chloride intermediate with n-butylamine.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
4-(4-bromopyrazol-1-yl)benzenesulfonyl chlorideC₉H₆BrClN₂O₂S321.58
n-ButylamineC₄H₁₁N73.14
Triethylamine or PyridineC₆H₁₅N or C₅H₅N101.19 or 79.10
Dichloromethane (DCM)CH₂Cl₂84.93

Procedure:

  • Dissolve 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • To this solution, add triethylamine or pyridine (1.2 eq) as a base.

  • Add n-butylamine (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.

Expected Yield: The sulfonylation of amines is generally an efficient reaction, with expected yields typically exceeding 80%.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. Note that these are estimated values based on general procedures and may require optimization.

StepReactionKey ReagentsTemp (°C)Time (h)Typical Yield (%)
1Pyrazole Formation & Bromination4-Hydrazinylaniline, Malondialdehyde, NBSRT6-860-80
2Diazotization & Sulfonylation4-(4-bromopyrazol-1-yl)aniline, NaNO₂, SO₂, CuCl0 - RT3-450-70
3N-Alkylation4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride, n-Butylamine0 - RT12-16>80

Characterization Data

The final product, N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, should be characterized using standard analytical techniques to confirm its identity and purity.

  • Molecular Formula: C₁₃H₁₆BrN₃O₂S

  • Molecular Weight: 358.25 g/mol

  • Appearance: Expected to be a solid at room temperature.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (triplet, sextet, sextet, triplet), aromatic protons, and pyrazole protons.

  • ¹³C NMR: The carbon NMR spectrum should show the corresponding signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the sulfonamide group (S=O stretching) and other functional groups present in the molecule.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. The proposed three-step route is based on well-established and reliable chemical transformations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development, enabling the efficient and reproducible synthesis of this and structurally related compounds for further investigation. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic and Synthetic Profile of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental spectroscopic data and a detailed synthesis protocol for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide are not available at the time of this report. The following guide provides a representative experimental framework based on closely related sulfonamide compounds to offer valuable insights for researchers, scientists, and drug development professionals.

This technical guide furnishes a detailed overview of the spectroscopic characteristics and a potential synthetic route for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. Given the absence of specific experimental data for the target compound, this report leverages data from structurally analogous compounds to provide a predictive and practical resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. These predictions are based on the analysis of similar molecular structures and functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0-8.2d2HAr-H (ortho to SO₂NH)
~7.8-8.0d2HAr-H (meta to SO₂NH)
~8.1s1HPyrazole-H
~7.7s1HPyrazole-H
~4.8-5.0t1HNH
~2.9-3.1q2HN-CH₂
~1.4-1.6m2HN-CH₂-CH₂
~1.2-1.4m2HCH₂-CH₃
~0.8-1.0t3HCH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
~143Ar-C (ipso to SO₂)
~140Ar-C (ipso to Pyrazole)
~133Pyrazole-C
~129Ar-CH
~128Ar-CH
~120Pyrazole-CH
~95Pyrazole-C-Br
~43N-CH₂
~31N-CH₂-CH₂
~20CH₂-CH₃
~14CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2960-2850MediumAliphatic C-H Stretch
~1340StrongSO₂ Asymmetric Stretch
~1160StrongSO₂ Symmetric Stretch
~1500, ~1450MediumAromatic C=C Stretch
~900-650StrongC-H Bending
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
358/360[M]⁺ and [M+2]⁺ isotopic peaks for Bromine
217[M - C₄H₉N]⁺
155[SO₂C₆H₄]⁺
147/149[C₃H₂BrN₂]⁺

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide can be approached through a two-step process involving the synthesis of the key intermediate, 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride, followed by its reaction with n-butylamine.

Experimental Workflow

G cluster_0 Step 1: Synthesis of 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride cluster_1 Step 2: Synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide A 4-Aminobenzenesulfonamide B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Diazo salt solution B->C E Coupling Reaction (Cu(I) catalyst) C->E D 4-Bromopyrazole D->E F 4-(4-bromopyrazol-1-yl)benzenesulfonamide E->F G Chlorosulfonation (Chlorosulfonic acid) F->G H 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride G->H I 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride K Reaction in Pyridine I->K J n-Butylamine J->K L N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide K->L G Compound N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Target Potential Biological Target (e.g., Kinase, Carbonic Anhydrase) Compound->Target Inhibition Signaling_Pathway Downstream Signaling Pathway Target->Signaling_Pathway Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation Change) Signaling_Pathway->Cellular_Response

An In-depth Technical Guide on the Commercial Availability and Synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, focusing on its commercial availability, key chemical data, and a proposed synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a heterocyclic compound belonging to the pyrazole and benzenesulfonamide classes. Derivatives of 4-(1H-Pyrazol-1-yl) benzenesulfonamide have garnered significant interest in medicinal chemistry due to their diverse biological activities. Research has shown that compounds with this scaffold can exhibit antileishmanial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The sulfonamide group, in particular, is a well-established pharmacophore found in numerous therapeutic agents.[1] This guide focuses on the specific N-butyl derivative and its accessibility for research and development purposes.

Commercial Availability and Chemical Data

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is available from various chemical suppliers as a research chemical. The quantitative data for this compound is summarized in the table below for easy reference and comparison. A related compound, N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide, is also commercially available.[4][5]

PropertyValueReference(s)
IUPAC Name N-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide[6]
CAS Number 1199773-41-5[6]
Molecular Formula C13H16BrN3O2S[6]
Molecular Weight 358.25 g/mol [6]
Purity Typically ≥98%[6][7]
Physical Form Solid
Storage Room temperature[4]
Typical Suppliers Moldb, CP Lab Safety (for N-t-Butyl variant)[4][6]
Product Category Heterocyclic Building Blocks, Protein Degrader Building Blocks[4][6]

Synthesis and Experimental Protocols

A potential two-step synthesis is proposed:

  • Step 1: Synthesis of N-butyl-4-chlorobenzenesulfonamide. This intermediate can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with n-butylamine in the presence of a base.

  • Step 2: N-Arylation of 4-bromopyrazole. The intermediate, N-butyl-4-chlorobenzenesulfonamide, can then be reacted with 4-bromopyrazole under conditions suitable for N-arylation, such as a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.

A generalized experimental workflow for the synthesis is illustrated in the diagram below.

G cluster_step1 Step 1: Synthesis of N-butyl-4-chlorobenzenesulfonamide cluster_step2 Step 2: N-Arylation of 4-bromopyrazole start1 4-Chlorobenzenesulfonyl chloride product1 N-butyl-4-chlorobenzenesulfonamide start1->product1 Base (e.g., Pyridine) DCM, 0°C to rt reagent1 n-Butylamine reagent1->product1 start2 4-Bromopyrazole product2 N-Butyl 4-(4-bromopyrazol-1-YL) benzenesulfonamide start2->product2 CuI, K2CO3 DMF, 120°C reagent2 N-butyl-4-chlorobenzenesulfonamide reagent2->product2

References

The Rising Therapeutic Potential of Pyrazole Benzenesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the burgeoning biological activities of pyrazole benzenesulfonamide derivatives. This guide consolidates current research on the anticancer, anti-inflammatory, and antimicrobial properties of this versatile chemical scaffold, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, fused with a benzenesulfonamide moiety, has given rise to a class of compounds with significant therapeutic promise. These derivatives have demonstrated a wide spectrum of biological activities, positioning them as prime candidates for further investigation and development in the pharmaceutical industry.

Diverse Biological Activities Explored

Extensive research has highlighted the potential of pyrazole benzenesulfonamide derivatives in several key therapeutic areas:

  • Anti-inflammatory Activity: A significant number of derivatives have been shown to exhibit potent anti-inflammatory effects, often through the selective inhibition of cyclooxygenase-2 (COX-2). This selectivity is a highly desirable trait, as it can reduce the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Some compounds have shown anti-inflammatory activity comparable or even superior to established drugs like indomethacin and celecoxib.[1][2][3]

  • Antimicrobial Activity: The antimicrobial potential of these derivatives is another area of active investigation. Studies have demonstrated their efficacy against a range of bacterial and fungal pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans.[1][2][4] Certain derivatives have exhibited antibacterial activity comparable to ampicillin.[1]

  • Anticancer Activity: The fight against cancer is a primary focus of modern drug discovery, and pyrazole benzenesulfonamide derivatives have emerged as a promising avenue. Research has indicated their ability to inhibit tumor growth through various mechanisms.[5][6][7][8] Some compounds have shown potent cytotoxic activity against human cancer cell lines, with IC50 values in the micromolar and even nanomolar range.[6] Notably, some derivatives have been investigated as inhibitors of tubulin polymerization and cyclin-dependent kinase 2 (CDK2).[6]

  • Other Biological Activities: Beyond these primary areas, pyrazole benzenesulfonamide derivatives have also been explored for their potential as carbonic anhydrase inhibitors, which have applications in treating glaucoma and other conditions.[9][10] Furthermore, some derivatives have shown promise in alleviating inflammatory bowel disease by modulating signaling pathways like PI3K/Akt/mTOR.[11][12]

Quantitative Biological Data

To facilitate comparative analysis, the following tables summarize the quantitative biological activity data for several pyrazole benzenesulfonamide derivatives reported in the literature.

Table 1: Anti-inflammatory Activity of Pyrazole Benzenesulfonamide Derivatives

CompoundAssayTargetIC50 / ED50 (µM)Reference CompoundIC50 / ED50 (µM)Source
9aCarrageenan-induced rat paw edemaCOX-28.58Indomethacin9.68[1]
9bCarrageenan-induced rat paw edemaCOX-28.94Celecoxib16.74[1]
7aCarrageenan-induced rat paw edemaNot Specified9.46Indomethacin9.68[1]
7bCarrageenan-induced rat paw edemaNot Specified9.38Celecoxib16.74[1]
FR140423Prostaglandin E2 formationCOX-2150-fold more selective for COX-2 than COX-1Indomethacin-[13]
5bIn vitro COX/5-LOX inhibitionCOX-2/5-LOX0.01 (COX-2), 1.78 (5-LOX)Celecoxib-[14]

Table 2: Antimicrobial Activity of Pyrazole Benzenesulfonamide Derivatives

CompoundOrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
9bE. coliEquivalent to AmpicillinAmpicillin-[1]
9bS. aureus~50% of AmpicillinAmpicillin-[1]
4b, 4d, 4eVarious bacterial and fungal strainsSignificant activityOfloxacin, Fluconazole-[4][15]
9gMycobacterium tuberculosis H37Rv10.2Isoniazid, Rifampicin-[16]

Table 3: Anticancer Activity of Pyrazole Benzenesulfonamide Derivatives

CompoundCell LineIC50 (µM)Target/MechanismSource
6Various cancer cell lines0.06–0.25 nMTubulin polymerization inhibitor[6]
7A549, Hela, HepG2, MCF-70.15–0.33Tubulin polymerization inhibitor[6]
33HCT116, MCF-7, HepG2, A549< 23.7CDK2 inhibitor[6]
34HCT116, MCF-7, HepG2, A549< 23.7CDK2 inhibitor[6]
36-0.199CDK2 inhibitor[6]
37MCF-75.21Not Specified[6]
43MCF-70.25PI3 kinase inhibitor[6]
3fMDA-MB-46814.97ROS generation, Caspase 3 activation[17]

Key Signaling Pathways and Experimental Workflows

The biological effects of pyrazole benzenesulfonamide derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrazole_Derivative Pyrazole Benzenesulfonamide Derivative (e.g., T8) Pyrazole_Derivative->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway inhibition.

COX2_Inflammation_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Benzenesulfonamide Derivative Pyrazole_Derivative->COX2 Inhibits

COX-2 inhibition in the inflammatory cascade.

Experimental Protocols

A summary of the key experimental methodologies used to evaluate the biological activities of these compounds is provided below.

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used in vivo assay assesses the anti-inflammatory potential of a compound.

  • Animal Model: Wistar rats are typically used.

  • Procedure:

    • A baseline measurement of the rat's paw volume is taken using a plethysmometer.

    • The test compound or vehicle (control) is administered orally or intraperitoneally.

    • After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group. The ED50 value, the dose that causes 50% inhibition of edema, is then determined.[1][2]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.

  • Treatment: The cells are treated with various concentrations of the pyrazole benzenesulfonamide derivative and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.[8]

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound against various microorganisms.

  • Media Preparation: A suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared and sterilized.[4][18]

  • Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Once the agar solidifies, wells are created using a sterile cork borer.

  • Compound Application: A specific volume of the test compound solution at a known concentration is added to each well. A standard antibiotic (e.g., ampicillin, ofloxacin) and a solvent control are also included.[4]

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured. A larger zone of inhibition indicates greater antimicrobial activity.[4]

Conclusion

The diverse and potent biological activities of pyrazole benzenesulfonamide derivatives make them a highly attractive scaffold for the development of new therapeutic agents. The data and methodologies presented in this guide provide a solid foundation for researchers to build upon in their quest for novel treatments for a range of diseases, from inflammatory conditions and infectious diseases to various forms of cancer. Further research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide and its analogs. The protocols detailed below are based on established synthetic methodologies for pyrazole and sulfonamide derivatives, including analogs of the selective COX-2 inhibitor, Celecoxib.

Introduction

The N-aryl-4-(pyrazol-1-yl)benzenesulfonamide scaffold is a well-established pharmacophore present in a variety of biologically active compounds. Notably, this core structure is found in selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of analogs with variations in the pyrazole and sulfonamide substituents is a key strategy in the development of new therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic properties. This document outlines a representative synthetic approach to N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, a specific analog within this class.

Synthetic Strategy

The synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide can be achieved through a multi-step process. A plausible and efficient synthetic route involves the initial preparation of two key intermediates: 4-bromopyrazole and 4-hydrazinobenzenesulfonamide hydrochloride. These intermediates are then condensed to form the core pyrazolyl benzenesulfonamide structure, followed by N-alkylation of the sulfonamide group with a butyl moiety.

Alternatively, a more direct approach involves the synthesis of 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride, which can then be directly reacted with n-butylamine to yield the final product. The protocols provided below detail these key transformations.

Data Presentation

Table 1: Synthesis of 4-Bromopyrazole - Representative Reaction Conditions

Starting MaterialBrominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1H-PyrazoleN-Bromosuccinimide (NBS)WaterRoom Temperature24Not specified[1]
1,3-Diketone, ArylhydrazineN-BromosaccharinSolvent-freeNot specified0.12Excellent[2]
Benzylhydrazine, Acetylacetone2-bromo-2-propyl diesterAcetonitrileRoom Temperature12Not specified[3]

Table 2: Synthesis of N-Butylbenzenesulfonamide from Benzenesulfonyl Chloride and Butylamine

Benzenesulfonyl ChlorideAmineBase/SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzenesulfonyl chloriden-ButylamineUltrasonic/Water20, then 600.5, then precipitationHigh[4]
Benzenesulfonyl chloridePrimary/Secondary AminesAqueous NaOHNot specifiedNot specified94-98[5]
Substituted Benzenesulfonyl ChlorideButylamineDichloromethaneCooled, then RTNot specifiedQuantitative[6]

Experimental Protocols

Protocol 1: Synthesis of 4-Bromopyrazole

This protocol is adapted from the bromination of pyrazole using N-bromosuccinimide.[1]

Materials:

  • 1H-Pyrazole

  • N-Bromosuccinimide (NBS)

  • Water

  • Ethyl acetate

  • Aqueous sodium carbonate (Na2CO3)

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Suspend 1H-pyrazole (1.0 eq) in water at room temperature.

  • Add N-bromosuccinimide (1.0 eq) to the suspension. The reaction mixture will turn milky white.

  • Stir the mixture continuously at room temperature for 24 hours.

  • After the reaction is complete, extract the mixture with ethyl acetate.

  • Wash the combined organic phases sequentially with aqueous sodium carbonate and saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 4-bromopyrazole.

Protocol 2: Synthesis of 4-(4-Bromopyrazol-1-yl)benzenesulfonyl Chloride

This protocol is a hypothetical adaptation based on the synthesis of similar pyrazolyl benzenesulfonyl chlorides.

Materials:

  • 4-Bromopyrazole

  • 4-Chlorosulfonylphenylhydrazine hydrochloride

  • Suitable solvent (e.g., ethanol, acetic acid)

Procedure:

  • Dissolve 4-bromopyrazole (1.0 eq) in a suitable solvent.

  • Add 4-chlorosulfonylphenylhydrazine hydrochloride (1.0 eq).

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the crude product by filtration.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride.

Protocol 3: Synthesis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

This protocol describes the reaction of the sulfonyl chloride intermediate with n-butylamine.[4][6]

Materials:

  • 4-(4-Bromopyrazol-1-yl)benzenesulfonyl chloride

  • n-Butylamine

  • Dichloromethane (DCM) or other suitable solvent

  • Triethylamine (optional, as a base)

  • Water

  • Brine

Procedure:

  • Dissolve 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride (1.0 eq) in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add n-butylamine (2.0 eq) to the stirred solution. An excess of the amine can act as the base to neutralize the HCl byproduct. Alternatively, an external base like triethylamine can be used.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide by column chromatography or recrystallization.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of 4-Bromopyrazole cluster_1 Step 2: Synthesis of Sulfonyl Chloride Intermediate cluster_2 Step 3: Synthesis of Final Product Pyrazole 1H-Pyrazole Bromopyrazole 4-Bromopyrazole Pyrazole->Bromopyrazole Bromination NBS N-Bromosuccinimide NBS->Bromopyrazole SulfonylChloride 4-(4-Bromopyrazol-1-yl)benzenesulfonyl Chloride Bromopyrazole->SulfonylChloride Condensation Hydrazine 4-Hydrazinobenzenesulfonamide HCl Hydrazine->SulfonylChloride FinalProduct N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide SulfonylChloride->FinalProduct Sulfonamidation Butylamine n-Butylamine Butylamine->FinalProduct

Caption: Synthetic workflow for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.

Signaling Pathway: COX-2 Inhibition

Many N-aryl-4-(pyrazol-1-yl)benzenesulfonamide analogs are known to be selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is involved in the inflammatory pathway, converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[7][8]

G cluster_pathway COX-2 Signaling Pathway cluster_inhibition Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor N-Butyl 4-(4-bromopyrazol-1-YL) benzenesulfonamide Analog Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by sulfonamide analogs.

References

Application Notes and Protocols for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a synthetic compound belonging to the pyrazole benzenesulfonamide class of molecules. While direct studies on this specific molecule are not extensively documented in publicly available literature, the pyrazole and sulfonamide moieties are prevalent in numerous biologically active compounds. Derivatives of pyrazole and benzenesulfonamide have demonstrated a wide array of pharmacological activities, including antiproliferative, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5] This document provides detailed application notes and extrapolated protocols for the use of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in various cellular assays, based on the known biological activities of structurally related compounds.

Potential Mechanisms of Action and Cellular Targets

Based on the activities of analogous compounds, N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide may exhibit several mechanisms of action, making it a candidate for investigation in various therapeutic areas.

  • Antiproliferative and Cytotoxic Effects: Many pyrazole sulfonamide derivatives have been shown to inhibit the growth of cancer cell lines.[2][3] The potential mechanism could involve the inhibition of key cellular processes such as cell cycle progression or the induction of apoptosis.

  • Enzyme Inhibition: Sulfonamide-containing compounds are well-known enzyme inhibitors. For instance, they have been shown to target carbonic anhydrases and cholinesterases.[4][6]

  • Antiparasitic Activity: Several pyrazole sulfonamide derivatives have been identified as potent inhibitors of enzymes crucial for the survival of parasites such as Trypanosoma brucei and Leishmania.[1][7]

The following diagram illustrates a generalized signaling pathway that could be modulated by pyrazole sulfonamide derivatives, leading to an antiproliferative response.

antiproliferative_pathway cluster_0 Cellular Effects Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Compound N-Butyl 4-(4-bromopyrazol- 1-YL)benzenesulfonamide Target_Enzyme Potential Target (e.g., Kinase, NMT) Compound->Target_Enzyme Inhibition Signaling_Cascade Downstream Signaling Cascade Target_Enzyme->Signaling_Cascade Modulation Signaling_Cascade->Cell_Cycle_Arrest Signaling_Cascade->Apoptosis

Caption: Potential antiproliferative signaling pathway.

Data Presentation: Efficacy of Related Pyrazole Sulfonamide Compounds

The following table summarizes the cytotoxic activity (IC50 values) of representative pyrazole sulfonamide and related compounds against various cell lines and enzymes. This data is crucial for comparative analysis and for selecting appropriate cell lines and compound concentrations for initial screening of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.

Compound IDTarget/ClassCell Line / EnzymeIC50 (µM)Reference
DDD85646 (1) TbNMTTrypanosoma brucei0.002[7]
Compound 40 TbNMTTrypanosoma brucei0.004[7]
Various Analogs OXPHOS Complex IMIA PaCa-20.05 - 3.4[8]
Various Analogs OXPHOS Complex IBxPC-30.2 - 18.5[8]
Pyrazole-4-sulfonamide Derivatives AntiproliferativeU937Not specified[2][3]
Benzenesulfonamide Derivatives AntimicrobialE. coli6.72 (MIC)[9]
Benzenesulfonamide Derivatives AntimicrobialS. aureus6.63 (MIC)[9]

Experimental Protocols

Herein, we provide detailed protocols for key cellular assays to evaluate the biological activity of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.

Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the compound on cell viability and provides a quantitative measure of cytotoxicity (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7) or other relevant cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (for absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo®)

Protocol Workflow:

cell_viability_workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with serial dilutions of the compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_Reagent Add MTT or CellTiter-Glo® reagent Incubate_48_72h->Add_Reagent Incubate_Final Incubate as per manufacturer's instructions Add_Reagent->Incubate_Final Measure_Signal Measure absorbance or luminescence Incubate_Final->Measure_Signal Analyze_Data Analyze data and calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for cell viability assay.

Detailed Steps:

  • Compound Preparation: Prepare a 10 mM stock solution of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in DMSO.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of the compound in cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Include a vehicle control (DMSO only).

  • Incubation: Treat the cells with the compound dilutions and incubate for 48-72 hours.

  • Detection:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer and read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between apoptotic, necrotic, and live cells to elucidate the mechanism of cell death induced by the compound.

Materials:

  • 6-well cell culture plates

  • N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol Workflow:

apoptosis_workflow Start Start Seed_Cells Seed cells in 6-well plates Start->Seed_Cells Treat_Cells Treat with compound at IC50 concentration Seed_Cells->Treat_Cells Incubate_24_48h Incubate for 24-48 hours Treat_Cells->Incubate_24_48h Harvest_Cells Harvest both adherent and floating cells Incubate_24_48h->Harvest_Cells Wash_Cells Wash cells with cold PBS Harvest_Cells->Wash_Cells Stain_Cells Stain with Annexin V-FITC and PI Wash_Cells->Stain_Cells Analyze_FACS Analyze by flow cytometry Stain_Cells->Analyze_FACS End End Analyze_FACS->End

Caption: Workflow for apoptosis assay.

Detailed Steps:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines if the compound induces cell cycle arrest at a specific phase.

Materials:

  • 6-well cell culture plates

  • N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol Workflow:

cell_cycle_workflow Start Start Seed_Treat Seed and treat cells as in apoptosis assay Start->Seed_Treat Harvest_Fix Harvest cells and fix in cold 70% ethanol Seed_Treat->Harvest_Fix Wash Wash with PBS Harvest_Fix->Wash Stain Stain with PI/RNase A solution Wash->Stain Analyze Analyze DNA content by flow cytometry Stain->Analyze Determine_Phases Determine percentage of cells in G0/G1, S, and G2/M phases Analyze->Determine_Phases End End Determine_Phases->End

Caption: Workflow for cell cycle analysis.

Detailed Steps:

  • Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain them with PI/RNase A solution.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The provided application notes and protocols offer a comprehensive framework for initiating the investigation of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in a cellular context. While these methodologies are based on the known activities of structurally related compounds, they provide a solid foundation for elucidating the specific biological effects and potential therapeutic applications of this novel molecule. Researchers are encouraged to adapt and optimize these protocols based on their specific cell systems and experimental goals.

References

Application Notes and Protocols for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is a synthetic organic compound belonging to the benzenesulfonamide class, which is a well-established pharmacophore in medicinal chemistry.[1] The presence of the pyrazole moiety suggests potential applications in a range of biological processes, including as an antimicrobial, antioxidant, and anticancer agent.[2] Benzenesulfonamide derivatives are known to exhibit a wide array of biological activities, often through the inhibition of key enzymes such as carbonic anhydrases and protein kinases.[1][3]

These application notes provide an overview of the potential biological activities of N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide and detailed protocols for its experimental evaluation. Due to the limited specific data on this particular compound, the following information is based on the known activities of structurally related benzenesulfonamide and pyrazole derivatives.

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₁₃H₁₆BrN₃O₂S[4]
Molecular Weight358.25 g/mol [4]
CAS Number1199773-41-5[4]
PurityTypically ≥98%[4]
AppearanceOff-white to pale yellow solid-
SolubilitySoluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous solutions.-
StorageStore at room temperature in a dry, well-ventilated place.[2]

Potential Biological Activities and Applications

Based on the activities of related compounds, N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is a candidate for investigation in the following areas:

  • Anticancer Agent: Many benzenesulfonamide derivatives are potent inhibitors of protein kinases, which are key regulators of cell growth, proliferation, and survival.[3][5] The pyrazole nucleus is also a common feature in many anticancer compounds.[2] This compound could potentially inhibit specific kinases involved in cancer signaling pathways.

  • Antimicrobial Agent: Sulfonamides are a well-known class of antimicrobial drugs that act by inhibiting folate synthesis in bacteria.[2][6] The pyrazole moiety can also contribute to antimicrobial activity.[2]

  • Carbonic Anhydrase Inhibition: The sulfonamide group is a classic zinc-binding motif, making benzenesulfonamides potent inhibitors of carbonic anhydrases (CAs).[7][8] Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[7][8]

Experimental Protocols

The following are detailed protocols for the initial characterization of the biological activity of N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of the compound in a cancer cell line.[4][9]

Materials:

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide in DMSO. Prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 48 or 72 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific protein kinase.[5]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader compatible with the detection reagent

Procedure:

  • Compound Preparation: Prepare a serial dilution of the compound in DMSO.

  • Assay Setup: Add the kinase, substrate, and compound dilutions to a 384-well plate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Signal Measurement: Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify that a compound binds to its intended target protein in a cellular context.[10][11]

Materials:

  • Cultured cells

  • N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide

  • DMSO

  • Lysis buffer

  • Antibody against the target protein

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cultured cells with the compound or vehicle (DMSO) for a specific time.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Data Presentation

Table 1: In Vitro Cytotoxicity of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
Cell LineIncubation Time (h)IC₅₀ (µM)
HeLa48[Insert experimental data]
A54948[Insert experimental data]
MCF-748[Insert experimental data]
HeLa72[Insert experimental data]
A54972[Insert experimental data]
MCF-772[Insert experimental data]
Table 2: Kinase Inhibition Profile of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
Kinase TargetIC₅₀ (nM)
Kinase A[Insert experimental data]
Kinase B[Insert experimental data]
Kinase C[Insert experimental data]

Visualizations

G General Kinase Inhibitor Discovery Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase Target ID & Validation Target ID & Validation Assay Development Assay Development Target ID & Validation->Assay Development High-Throughput Screening High-Throughput Screening Assay Development->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization In Vivo Efficacy & PK/PD In Vivo Efficacy & PK/PD Lead Optimization->In Vivo Efficacy & PK/PD Candidate Selection Candidate Selection In Vivo Efficacy & PK/PD->Candidate Selection

Caption: A generalized workflow for the discovery and development of kinase inhibitors.[5]

G Hypothetical Kinase Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Inhibitor (N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide) Inhibitor (N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide) Inhibitor (N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK)

Caption: A representative diagram of a kinase signaling pathway and a potential point of inhibition.

References

Application Notes and Protocols: N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a chemical fragment categorized as a "Protein Degrader Building Block"[1]. This classification suggests its potential utility in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome[2]. The pyrazole and benzenesulfonamide moieties present in this fragment are common scaffolds in medicinal chemistry and have been associated with a range of biological activities, including potential inhibitory effects on various enzymes[3][4][5].

This document provides a conceptual framework and generalized protocols for utilizing N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide as a starting fragment for PROTAC development. Due to the limited publicly available data on the specific biological targets and activity of this compound, the following sections outline a strategic workflow for its application in a fragment-based drug discovery (FBDD) campaign aimed at creating novel protein degraders.

Physicochemical Properties

A summary of the known physicochemical properties of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is presented in Table 1.

PropertyValueReference
Molecular Formula C13H16BrN3O2S[1]
Molecular Weight 358.3 g/mol [1]
CAS Number 1199773-25-5[1]
Purity ≥98%[6]
Appearance Solid[7]

Proposed Application: A Fragment for PROTAC Discovery

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide can serve as a foundational fragment for identifying a ligand for a protein of interest (POI). The general workflow for its application in PROTAC development is depicted below.

PROTAC_Development_Workflow cluster_0 Fragment-Based Screening cluster_1 PROTAC Synthesis cluster_2 Biological Evaluation Fragment N-Butyl 4-(4-bromopyrazol- 1-YL)benzenesulfonamide Screening Biophysical/Biochemical Screening (e.g., NMR, SPR, DSF) Fragment->Screening Hit_ID Hit Identification & Target Validation Screening->Hit_ID Linker Linker Attachment Hit_ID->Linker PROTAC PROTAC Molecule Linker->PROTAC E3_Ligase E3 Ligase Ligand (e.g., for CRBN, VHL) E3_Ligase->Linker Degradation_Assay Protein Degradation Assays (Western Blot, Proteomics) PROTAC->Degradation_Assay Functional_Assay Cellular Functional Assays Degradation_Assay->Functional_Assay

Figure 1: PROTAC Development Workflow using a Fragment-Based Approach.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in a PROTAC discovery program.

Protocol for Fragment-Based Screening (Hit Identification)

To identify the protein target of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, various biophysical and biochemical screening methods can be employed.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR-based screening can detect weak binding of fragments to a target protein.

  • Protein Preparation: Express and purify the target protein of interest, ensuring it is stable and soluble at the concentrations required for NMR.

  • Fragment Library Preparation: Prepare a stock solution of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition: Acquire a reference 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target protein.

  • Titration: Add the fragment to the protein sample in increasing concentrations.

  • Data Analysis: Monitor for chemical shift perturbations (CSPs) or signal broadening in the protein's NMR spectrum upon fragment binding. Significant changes indicate an interaction.

3.1.2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure binding affinity and kinetics.

  • Sensor Chip Preparation: Immobilize the purified target protein onto a suitable SPR sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in a suitable running buffer.

  • Binding Analysis: Inject the fragment solutions over the sensor chip surface and monitor the change in the SPR signal (response units).

  • Data Analysis: Fit the binding data to a suitable model to determine the equilibrium dissociation constant (Kd).

3.1.3. Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, measures the change in protein melting temperature upon ligand binding.

  • Reaction Mixture Preparation: In a qPCR plate, mix the purified target protein with a fluorescent dye (e.g., SYPRO Orange) and N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide at various concentrations.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

  • Data Analysis: The melting temperature (Tm) is the point of maximum fluorescence intensity change. A significant shift in Tm in the presence of the fragment indicates binding.

Protocol for PROTAC Synthesis

Once a target has been identified and the binding of the fragment is confirmed, the next step is to synthesize a PROTAC molecule. This involves attaching a linker to the fragment and then coupling it to an E3 ligase ligand.

3.2.1. Linker Attachment

The bromine atom on the pyrazole ring of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide provides a convenient handle for synthetic modification, for instance, through a Suzuki or Sonogashira coupling reaction to introduce a linker with a terminal functional group (e.g., carboxylic acid, amine).

A generalized synthetic scheme for linker attachment is presented below:

PROTAC_Synthesis Fragment N-Butyl 4-(4-bromopyrazol- 1-YL)benzenesulfonamide Fragment_Linker Fragment-Linker Conjugate Fragment->Fragment_Linker Coupling Reaction Linker_Precursor Linker Precursor with Terminal Functional Group Linker_Precursor->Fragment_Linker PROTAC PROTAC Molecule Fragment_Linker->PROTAC Amide Coupling E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC

Figure 2: Generalized Synthetic Scheme for PROTAC formation.

3.2.2. PROTAC Assembly

The fragment-linker conjugate can then be coupled to a known E3 ligase ligand (e.g., pomalidomide for Cereblon, or a VHL ligand) via standard coupling chemistry, such as amide bond formation.

Protocol for Cellular Evaluation of PROTAC Activity

3.3.1. Western Blotting for Protein Degradation

  • Cell Culture and Treatment: Plate cells expressing the target protein and treat them with the synthesized PROTAC at various concentrations and for different time points.

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Data Analysis: Quantify the band intensities to determine the extent of protein degradation.

3.3.2. Quantitative Proteomics (e.g., using Mass Spectrometry)

Quantitative proteomics can provide a global view of protein level changes upon PROTAC treatment.

  • Sample Preparation: Treat cells with the PROTAC, harvest, and lyse.

  • Protein Digestion and Labeling: Digest the proteins into peptides and label them with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

  • LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify and quantify the changes in protein abundance across different treatment conditions to assess the selectivity and efficiency of degradation.

Signaling Pathway Analysis

The relevance of targeting a specific protein is often determined by its role in cellular signaling pathways. Once the target of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is identified, it is crucial to understand the downstream consequences of its degradation.

A conceptual diagram of a signaling pathway affected by PROTAC-mediated degradation is shown below:

Signaling_Pathway Upstream_Signal Upstream Signal POI Protein of Interest (POI) Upstream_Signal->POI Downstream_Effector Downstream Effector POI->Downstream_Effector Proteasome Proteasome POI->Proteasome Cellular_Response Cellular Response Downstream_Effector->Cellular_Response PROTAC PROTAC PROTAC->POI induces degradation via Proteasome->POI Degrades

Figure 3: Conceptual Signaling Pathway Modulation by a PROTAC.

Conclusion

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide represents a promising starting point for the development of novel PROTACs. While specific target and activity data are not yet publicly available, the application of established fragment-based screening and medicinal chemistry strategies can unlock its potential. The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers to systematically identify its target, synthesize derivative PROTACs, and evaluate their biological activity, ultimately contributing to the advancement of targeted protein degradation therapeutics.

References

Application Notes and Protocols for Screening Pyrazole Benzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole benzenesulfonamide derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1][2] These compounds have been extensively investigated for their potential as inhibitors of various enzymes and as therapeutic agents for a range of diseases, including cancer, inflammation, glaucoma, and neurodegenerative disorders.[1][3][4] This document provides detailed application notes and protocols for the development of assays to screen and characterize pyrazole benzenesulfonamide compounds.

Target-Based Screening: Enzyme Inhibition Assays

A primary approach for screening pyrazole benzenesulfonamide compounds is through target-based enzyme inhibition assays. These compounds have shown significant inhibitory activity against several key enzymes.

Common Enzyme Targets:

  • Carbonic Anhydrases (CAs): Various isoforms, including hCA I, II, IX, and XII, are targeted for the treatment of glaucoma, epilepsy, and cancer.[1][5]

  • Cholinesterases (ChEs): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are targets for Alzheimer's disease therapy.[1]

  • Cyclooxygenases (COX): COX-1 and COX-2 are key enzymes in the inflammatory pathway.[3]

  • 5-Lipoxygenase (5-LOX): Another important enzyme involved in inflammation.[3]

Table 1: Inhibitory Activity of Pyrazole Benzenesulfonamide Derivatives against Various Enzymes
Compound ClassTarget EnzymeInhibition MetricValue RangeReference
Pyrazolone DerivativeshCA IKᵢ18.03 ± 2.86 to 75.54 ± 4.91 nM
Pyrazolone DerivativeshCA IIKᵢ24.84 ± 1.57 to 85.42 ± 6.60 nM[6]
Pyrazolone DerivativesAChEKᵢ7.45 ± 0.98 to 16.04 ± 1.60 nM[6]
Pyrazolone DerivativesBChEKᵢ34.78 ± 5.88 to 135.70 ± 17.39 nM[6]
4-(5-amino-pyrazol-1-yl)benzenesulfonamide DerivativesCOX-2IC₅₀0.11 ± 0.01 to 0.43 ± 0.04 µM
Pyrazole-based BenzenesulfonamideshCA IIIC₅₀0.24 ± 0.18 µM (for compound 4k)[5]
Pyrazole-based BenzenesulfonamideshCA IXIC₅₀0.15 ± 0.07 µM (for compound 4j)[5]
Pyrazole-based BenzenesulfonamideshCA XIIIC₅₀0.12 ± 0.07 µM (for compound 4g)[5]

Protocol 1: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of pyrazole benzenesulfonamide compounds against human carbonic anhydrase isoforms.

Materials:

  • Purified human carbonic anhydrase (e.g., hCA II)

  • 4-Nitrophenyl acetate (NPA) as the substrate

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Pyrazole benzenesulfonamide compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Experimental Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the enzyme in Tris-HCl buffer.

    • Prepare a stock solution of the substrate (NPA) in acetonitrile.

    • Prepare serial dilutions of the pyrazole benzenesulfonamide compounds in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the enzyme solution to each well.

    • Add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of DMSO.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate Reaction:

    • Start the enzymatic reaction by adding 20 µL of the NPA substrate solution to each well.

  • Measure Absorbance:

    • Immediately measure the change in absorbance at 400 nm over time using a microplate reader. The product, 4-nitrophenol, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[7]

Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme, Substrate, and Buffer Solutions A1 Add Buffer, Enzyme, and Compound to 96-well Plate P1->A1 P2 Prepare Serial Dilutions of Pyrazole Benzenesulfonamide Compounds P2->A1 A2 Pre-incubate Mixture A1->A2 A3 Add Substrate to Initiate Reaction A2->A3 A4 Monitor Reaction Progress (e.g., Spectrophotometry) A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine Percent Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Caption: Workflow for a typical enzyme inhibition screening assay.

Cell-Based Screening Assays

Cell-based assays are crucial for evaluating the cytotoxic and mechanistic effects of pyrazole benzenesulfonamide compounds in a biologically relevant context.

Common Cell-Based Assays:

  • Cytotoxicity/Cell Viability Assays (e.g., MTT): To determine the concentration at which compounds inhibit cell growth.

  • Cell Cycle Analysis: To investigate if the compounds cause cell cycle arrest at specific phases.[8]

  • Apoptosis Assays: To determine if the compounds induce programmed cell death.[8]

Table 2: Cytotoxic Activity of Pyrazole Derivatives
Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
Compound 7aHepG2Liver Cancer6.1 ± 1.9
Compound 7bHepG2Liver Cancer7.9 ± 1.9[9]
Compound 3fMDA-MB-468Triple-Negative Breast Cancer6.45 (48h)
Compound 9dMDA-MB-231Breast Cancer<10[8]
Compound 9eMCF-7Breast Cancer<10[8]

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the steps for assessing the effect of pyrazole benzenesulfonamide compounds on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole benzenesulfonamide compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Experimental Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole benzenesulfonamide compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 24-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value.[8]

Workflow for Cell-Based Viability Assay

Cell_Viability_Workflow cluster_prep Cell Culture and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis P1 Seed Cells in 96-well Plate P2 Incubate for Cell Attachment P1->P2 P3 Treat Cells with Pyrazole Benzenesulfonamide Compounds P2->P3 P4 Incubate for 24-72 hours P3->P4 A1 Add MTT Reagent to Each Well P4->A1 A2 Incubate to Allow Formazan Formation A1->A2 A3 Add Solubilization Solution A2->A3 A4 Measure Absorbance A3->A4 D1 Calculate Percent Cell Viability A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: General workflow for a cell-based MTT viability assay.

Signaling Pathway Analysis

Understanding the molecular mechanisms by which pyrazole benzenesulfonamide compounds exert their effects is crucial. Some derivatives have been shown to modulate specific signaling pathways. For instance, in the context of inflammatory bowel disease, the PI3K/Akt/mTOR signaling pathway has been implicated.[4]

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth, Proliferation, Survival mTORC1->Growth Inhibitor Pyrazole Benzenesulfonamide (Potential Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for pyrazole benzenesulfonamides.

Conclusion

The screening of pyrazole benzenesulfonamide compounds requires a multi-faceted approach, combining target-based enzymatic assays with cell-based functional assays. The protocols and data presented here provide a framework for researchers to effectively evaluate this promising class of compounds. A systematic screening cascade, starting with primary enzymatic assays followed by secondary cell-based assays and mechanistic studies, will facilitate the identification of lead candidates for further drug development.

References

Application Notes and Protocols for High-Throughput Screening of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a novel benzenesulfonamide derivative with potential therapeutic applications. The benzenesulfonamide scaffold is a well-established pharmacophore present in a variety of clinically approved drugs and investigational compounds. High-throughput screening (HTS) is a critical tool in early-stage drug discovery to rapidly assess the biological activity of large numbers of compounds. These application notes provide a framework for the utilization of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in HTS campaigns, with a focus on its potential as a soluble epoxide hydrolase (sEH) inhibitor.

Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and cardioprotective effects.[1][2] Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for cardiovascular and inflammatory diseases.[3][4] This document outlines the protocols for screening N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide for its sEH inhibitory activity.

Hypothesized Signaling Pathway: sEH Inhibition

The proposed mechanism of action for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is the inhibition of soluble epoxide hydrolase. This inhibition would lead to an accumulation of epoxyeicosatrienoic acids (EETs), which would then exert their beneficial downstream effects.

sEH_Pathway AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Anti-inflammatory & Cardioprotective Effects EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Inactive) sEH->DHETs Compound N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Compound->sEH

Figure 1: Hypothesized sEH Inhibition Pathway.

High-Throughput Screening Protocol: sEH Inhibitor Assay

This protocol describes a fluorescence-based HTS assay for identifying inhibitors of human soluble epoxide hydrolase.[5] The assay utilizes a fluorogenic substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which upon hydrolysis by sEH, releases a highly fluorescent product.[5]

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Dispensing Dispense Reagents & Compounds Compound_Prep->Dispensing Reagent_Prep Reagent Preparation Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Measurement Fluorescence Reading Incubation->Measurement QC Quality Control (Z') Measurement->QC Hit_ID Hit Identification QC->Hit_ID Dose_Response Dose-Response Analysis Hit_ID->Dose_Response IC50 IC50 Determination Dose_Response->IC50

Figure 2: High-Throughput Screening Workflow.

Materials and Reagents
  • N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

  • Recombinant human soluble epoxide hydrolase (sEH)

  • (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) substrate

  • Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Dimethyl sulfoxide (DMSO)

  • Positive control inhibitor (e.g., AUDA)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure
  • Compound Plating:

    • Prepare a stock solution of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in DMSO.

    • Perform serial dilutions to create a concentration gradient for dose-response analysis.

    • Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of the compound dilutions, positive control, and DMSO (negative control) into the wells of a 384-well plate.

  • Enzyme and Substrate Addition:

    • Prepare a working solution of human sEH in assay buffer.

    • Dispense the sEH solution into all wells except for the no-enzyme control wells.

    • Prepare a working solution of the PHOME substrate in assay buffer.

    • Add the PHOME solution to all wells to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a plate reader with excitation at 330 nm and emission at 465 nm.[5]

Data Analysis
  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Fluorescencecompound - Fluorescenceno enzyme) / (FluorescenceDMSO - Fluorescenceno enzyme)] * 100

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assay Quality Control:

    • Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - [ (3 * (SDmax + SDmin)) / |Meanmax - Meanmin| ]

      • SDmax and Meanmax are the standard deviation and mean of the positive control (e.g., 100% inhibition).

      • SDmin and Meanmin are the standard deviation and mean of the negative control (DMSO).

Data Presentation

The following table provides a template for presenting the HTS data for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide and control compounds.

CompoundTargetAssay TypeIC50 (µM)Z'-Factor
N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamidesEHFluorescence[To be determined]0.75
AUDA (Positive Control)sEHFluorescence0.050.75
DMSO (Negative Control)sEHFluorescence> 1000.75

Conclusion

These application notes provide a comprehensive guide for the high-throughput screening of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide as a potential inhibitor of soluble epoxide hydrolase. The detailed protocols and data analysis framework will enable researchers to efficiently evaluate the compound's activity and potential as a lead candidate for the development of novel therapeutics for cardiovascular and inflammatory diseases. The provided diagrams offer a clear visualization of the hypothesized signaling pathway and the experimental workflow, facilitating a deeper understanding of the screening process.

References

Troubleshooting & Optimization

N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor solubility of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide?

A1: Based on its chemical structure, which includes a sulfonamide group and aromatic rings, N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is likely a poorly water-soluble compound. Factors contributing to its low solubility may include high crystal lattice energy, a non-polar nature, and the potential for strong intermolecular hydrogen bonding in the solid state.

Q2: In which types of solvents is N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide likely to be more soluble?

A2: Generally, compounds with similar structures tend to be more soluble in polar aprotic organic solvents. Based on general principles for sulfonamides, solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are good starting points. Solubility in alcohols like ethanol and methanol may be moderate, while aqueous solubility is expected to be very low.

Q3: Can pH adjustment improve the solubility of this compound?

A3: The sulfonamide group in the molecule is weakly acidic. Therefore, adjusting the pH to a more basic level (pH > pKa) can deprotonate the sulfonamide nitrogen, forming a salt that is typically more water-soluble. However, the extent of solubility improvement will depend on the pKa of the compound and its stability at different pH values.

Q4: Are there any known excipients that can enhance the solubility of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide?

A4: While specific data for this compound is limited, general strategies for poorly soluble drugs are applicable. Excipients such as surfactants (e.g., Tween-80, Sodium Lauryl Sulphate), cyclodextrins (to form inclusion complexes), and hydrophilic polymers (for solid dispersions) have been shown to improve the solubility of similar compounds.[1][2]

Troubleshooting Guide for Solubility Issues

If you are encountering difficulties in dissolving N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, follow these troubleshooting steps:

Step 1: Initial Solvent Screening

  • Problem: The compound does not dissolve in the desired solvent.

  • Solution: Perform a small-scale solvent screening to identify a suitable solvent system. Test a range of solvents from different classes, including polar aprotic (e.g., DMSO, DMF), polar protic (e.g., ethanol, methanol), and non-polar (e.g., dichloromethane, ethyl acetate).

Step 2: Employing Physical Methods

  • Problem: The compound has low solubility even in organic solvents.

  • Solution:

    • Heating: Gently warm the solution. Many compounds exhibit increased solubility at higher temperatures. Ensure the compound is stable at the elevated temperature.

    • Sonication: Use an ultrasonic bath to provide energy to break the crystal lattice and facilitate dissolution.

    • Particle Size Reduction: If you have the solid compound, reducing the particle size through micronization can increase the surface area available for dissolution, thereby improving the dissolution rate.[2][3]

Step 3: Utilizing Chemical Modifications

  • Problem: Physical methods are insufficient to achieve the desired concentration.

  • Solution:

    • Co-solvents: Use a mixture of solvents. A common approach is to dissolve the compound in a small amount of a strong organic solvent (like DMSO) and then dilute it with an aqueous buffer or culture medium. Be mindful of the final concentration of the organic solvent, as it may affect downstream experiments.

    • pH Adjustment: For aqueous solutions, incrementally adjust the pH to a more basic range (e.g., pH 8-10) and observe for improved solubility. Perform stability tests at the selected pH.

    • Formulation with Excipients: Consider formulating the compound with solubility enhancers. This is a more advanced technique often used in drug development.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Observations
Water25< 0.1Insoluble
Phosphate Buffered Saline (pH 7.4)25< 0.1Insoluble
Ethanol25~1-5Sparingly soluble
Dimethyl Sulfoxide (DMSO)25> 50Freely soluble
Dimethylformamide (DMF)25> 50Freely soluble

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent Strategy

  • Objective: To prepare a high-concentration stock solution of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide for in vitro assays.

  • Materials:

    • N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Vortex mixer

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the required amount of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the mixture thoroughly for 2-5 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be applied if dissolution is slow.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • When preparing working solutions, dilute the stock solution in the final aqueous medium. Be aware of potential precipitation and ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).

Visualizations

experimental_workflow cluster_start Start: Undissolved Compound cluster_physical Physical Methods cluster_chemical Chemical Methods cluster_end End: Solubilized Compound start N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Powder heating Heating start->heating Apply Heat sonication Sonication start->sonication Apply Sonication micronization Micronization start->micronization Reduce Particle Size cosolvent Co-solvent (e.g., DMSO) heating->cosolvent sonication->cosolvent micronization->cosolvent ph_adjust pH Adjustment cosolvent->ph_adjust If aqueous dilution needed end Homogeneous Solution cosolvent->end excipients Formulation with Excipients ph_adjust->excipients If still insoluble ph_adjust->end excipients->end

Caption: Experimental workflow for solubilizing the compound.

troubleshooting_logic start Start: Solubility Issue Compound does not dissolve in desired solvent solvent_screen Step 1: Solvent Screening Test polar aprotic, polar protic, and non-polar solvents start->solvent_screen physical_methods Step 2: Physical Methods Apply heat, sonication, or particle size reduction solvent_screen->physical_methods If initial solvents are ineffective chemical_methods Step 3: Chemical Methods Use co-solvents, adjust pH, or add excipients physical_methods->chemical_methods If physical methods are insufficient success Success Compound is dissolved chemical_methods->success If desired concentration is achieved failure Further Investigation Needed Consider alternative formulations or compound analogs chemical_methods->failure If solubility remains poor

Caption: Logical troubleshooting guide for solubility issues.

References

Technical Support Center: Crystallization of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too concentrated, the cooling rate being too fast, or the use of an inappropriate solvent where the compound's melting point is lower than the solution temperature.[1]

Immediate Steps:

  • Try to redissolve the oil by adding a small amount of additional solvent and gently heating the mixture.

  • Once the oil has redissolved, allow the solution to cool much more slowly. Insulating the flask can help with this.

  • If the problem persists, consider a different solvent or a solvent/anti-solvent system.

Q2: I am getting a very low yield of crystals. How can I improve it?

A2: Low recovery is a common issue in crystallization. Several factors can contribute to this:

  • Excess Solvent: Using too much solvent to dissolve the compound will result in a significant portion remaining in the mother liquor upon cooling. To mitigate this, use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Incomplete Precipitation: Ensure the solution is cooled sufficiently to maximize crystal formation. After slow cooling to room temperature, placing the flask in an ice bath can often improve the yield.

  • Loss During Transfer: Be mindful of material loss during filtration and washing steps. Wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.

Q3: My product is an amorphous powder, not crystalline. How can I fix this?

A3: The formation of an amorphous solid typically results from rapid precipitation, which prevents the molecules from arranging into an ordered crystal lattice. This "crashing out" of the solution can be addressed by:

  • Slowing the Cooling Rate: This is the most critical factor. Allow the solution to cool to room temperature undisturbed on a benchtop before any further cooling in an ice bath.

  • Using a Solvent/Anti-solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid. This controlled reduction in solubility encourages gradual crystal growth.[2]

Q4: I am observing different crystal forms (polymorphs) in different experiments. How can I ensure consistency?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon in sulfonamides.[3] These different forms can have varying physical properties. To control for polymorphism:

  • Standardize Conditions: Strictly control all crystallization parameters, including solvent choice, cooling rate, agitation, and temperature.

  • Seeding: Introduce a small crystal of the desired polymorph into the supersaturated solution. This "seed" will act as a template for the growth of that specific crystal form.

Data Presentation

Table 1: Physical Properties of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

PropertyValueReference
Molecular FormulaC13H16BrN3O2S[1][4]
Molecular Weight358.25 g/mol [1]
PurityTypically ≥98%[1][4]
AppearanceWhite to cream crystalline solid[5]

Table 2: Common Solvents for Crystallization of Sulfonamides and Pyrazole Derivatives

Solvent/SystemTypePolarityComments
EthanolProticHighCommonly used for both sulfonamides and pyrazoles.[6]
MethanolProticHighA good starting point for polar derivatives.[6]
AcetoneAproticHighOften effective for a range of organic compounds.[6]
Ethyl AcetateAproticMediumCan be used alone or in combination with non-polar solvents.[6]
Hexane/Ethyl AcetateMixedVariableA common anti-solvent/solvent system.[6]
Ethanol/WaterMixedHighEffective for polar compounds; water acts as an anti-solvent.[6]

Experimental Protocols

The following are generalized protocols for the crystallization of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. The optimal conditions, including solvent choice, temperature, and concentration, should be determined experimentally.

Protocol 1: Single-Solvent Crystallization

  • Solvent Selection: Test the solubility of a small amount of the crude compound in various solvents at room temperature and at their boiling points. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the compound fully dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should occur during this time.

  • Further Cooling: To maximize the yield, place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Protocol 2: Solvent/Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., ethanol, acetone) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (e.g., water, hexane) dropwise with constant swirling until the solution becomes persistently turbid.

  • Clarification: Gently warm the solution until it becomes clear again.

  • Crystal Growth: Set the flask aside and allow it to cool slowly to room temperature, undisturbed, to allow for crystal formation.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_oiling_out Oiling Out cluster_low_yield Low Yield cluster_amorphous Amorphous Solid cluster_polymorphism Polymorphism cluster_success Success start Crude Product problem Crystallization Issue? start->problem oiling_out Oiling Out problem->oiling_out Yes low_yield Low Yield problem->low_yield Yes amorphous Amorphous Solid problem->amorphous Yes polymorphism Polymorphism problem->polymorphism Yes success Pure Crystals problem->success No oiling_solution Add more solvent, reheat, cool slowly oiling_out->oiling_solution oiling_solution->problem yield_solution Use less solvent, cool further low_yield->yield_solution yield_solution->problem amorphous_solution Slow down cooling, use anti-solvent amorphous->amorphous_solution amorphous_solution->problem polymorphism_solution Standardize conditions, use seeding polymorphism->polymorphism_solution polymorphism_solution->problem

Caption: Troubleshooting workflow for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide crystallization.

Crystallization_Logic cluster_input Input cluster_process Process cluster_output Output crude Crude Compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve cool Slow Cooling dissolve->cool nucleation Nucleation cool->nucleation growth Crystal Growth nucleation->growth crystals Purified Crystals growth->crystals mother_liquor Mother Liquor (contains impurities) growth->mother_liquor

Caption: Logical workflow of the crystallization process.

References

Technical Support Center: Overcoming Poor Cell Permeability of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers facing challenges with the cell permeability of benzenesulfonamide derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my benzenesulfonamide derivatives often exhibit low cell permeability?

A1: The poor cell permeability of benzenesulfonamide derivatives is often linked to their inherent physicochemical properties. Key factors include:

  • High Polarity: The sulfonamide group is highly polar, which can impede passage through the hydrophobic lipid bilayer of the cell membrane.[1]

  • Hydrogen Bonding: A high number of hydrogen bond donors and acceptors increases the energy required for the compound to leave the aqueous environment and enter the cell membrane.[1][2]

  • Molecular Weight and Size: Larger molecules generally show lower passive diffusion rates across the cell membrane.[2]

  • Lipophilicity (logP): While some lipophilicity is necessary to enter the lipid membrane, excessively high lipophilicity can prevent the compound's release into the aqueous cytoplasm.[1] An optimal logP is crucial for good permeability.[3]

Q2: What is the difference between a PAMPA and a Caco-2 assay, and what do the results from each tell me?

A2: These are two common in vitro assays to assess permeability, and their differences are key to understanding your compound's behavior.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[1][2] Low permeability in a PAMPA assay strongly indicates that the compound's fundamental physicochemical properties are unfavorable for crossing a lipid bilayer.[1]

  • Caco-2 Cell Assay: This assay uses a monolayer of human intestinal cells (Caco-2), which mimic the intestinal barrier.[4][5] It provides a more comprehensive picture by evaluating not only passive diffusion but also active transport mechanisms, such as uptake and efflux by transporter proteins (e.g., P-glycoprotein).[1][6]

Q3: My compound shows good permeability in the PAMPA assay but is poor in the Caco-2 assay. What is the likely cause?

A3: This is a common scenario that strongly suggests the involvement of active cellular efflux.[1][6] Your compound is likely a substrate for efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[1] These transporter proteins actively pump the compound out of the cell, reducing the net amount that crosses the cell monolayer from the apical (intestinal lumen) to the basolateral (blood) side.[1][7]

Q4: How can I confirm if my compound is a substrate for efflux pumps?

A4: A bidirectional Caco-2 assay is the standard method. In this experiment, permeability is measured in both directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A). The efflux ratio is then calculated:

  • Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

An efflux ratio greater than 2 is a strong indicator that your compound is subject to active efflux.[1]

Q5: What are the main strategies to improve the cell permeability of benzenesulfonamide derivatives?

A5: A multiparameter optimization approach is often necessary.[3] Key strategies include:

  • Structural Modification:

    • Masking Polar Groups: Introducing lipophilic groups or creating prodrugs can temporarily mask polar moieties like the sulfonamide group, reducing hydrogen bonding potential.[2]

    • Fluorination: Adding fluorine atoms can significantly improve lipophilicity and, consequently, cell permeability.[8]

    • Optimizing Lipophilicity (cLogP): Systematically modify substituents to achieve a cLogP value that is optimal for permeability without being too high.[3]

  • Prodrug Approach: Convert the active compound into a temporarily inactive derivative that has improved permeability. Once inside the cell, the prodrug is metabolized back into the active form.[2]

  • Formulation Strategies: For in vivo applications, using formulation techniques with permeation enhancers can improve absorption.[9]

Section 2: Troubleshooting Guides

Issue 1: High variability in my Caco-2 permeability assay results.
  • Possible Cause: Inconsistent Caco-2 cell monolayer integrity.

  • Troubleshooting Step: Before each experiment, measure the Transepithelial Electrical Resistance (TEER) for every well. Establish a strict acceptance criterion for TEER values to ensure that only monolayers with intact tight junctions are used.[1]

  • Possible Cause: Pipetting errors, especially with small volumes.

  • Troubleshooting Step: Ensure all pipettes are properly calibrated. Use consistent, careful pipetting techniques. For highly potent or poorly soluble compounds, be extra vigilant about concentrations and potential precipitation.

  • Possible Cause: Compound instability in the assay buffer.

  • Troubleshooting Step: Verify the stability of your compound in the experimental buffer (e.g., Hanks' Balanced Salt Solution) at the correct pH and temperature over the time course of the experiment using LC-MS/MS.[6]

Issue 2: Low compound recovery in either PAMPA or Caco-2 assays.
  • Possible Cause: Poor aqueous solubility leading to precipitation.

  • Troubleshooting Step:

    • Decrease the compound concentration in the donor well.[6]

    • Increase the percentage of a co-solvent like DMSO, but ensure it doesn't exceed a level that compromises membrane or cell monolayer integrity (typically ≤1%).[6]

    • Measure the kinetic and thermodynamic solubility of your compound early in the discovery process.[9]

  • Possible Cause: Compound binding to the plastic of the assay plates.

  • Troubleshooting Step: Include a recovery check by quantifying the amount of compound in both the donor and acceptor wells at the end of the experiment. If the total is significantly less than the initial amount, nonspecific binding may be an issue. Consider using low-binding plates.

Issue 3: My structural modifications to improve permeability are leading to a loss of potency.
  • Possible Cause: The modifications are altering the key pharmacophore interactions with the target protein.

  • Troubleshooting Step:

    • Structure-Activity Relationship (SAR) Analysis: Carefully analyze which modifications are causing the potency drop. Some parts of the molecule may be essential for binding and should not be altered.[3]

    • Bioisosteric Replacement: Instead of simply adding lipophilic groups, consider replacing moieties with bioisosteres that can maintain or improve biological activity while favorably altering physicochemical properties. For example, an oxadiazole ring was used as a bioisosteric replacement for a carbamate to maintain H-bond interactions while improving stability.[3]

    • Computational Modeling: Use docking studies to predict how modifications will affect binding to the target. This can help prioritize synthetic efforts on compounds that are likely to retain potency.[10]

Section 3: Data Presentation

Table 1: Impact of Structural Modifications on Permeability (Hypothetical Data)

This table illustrates how systematic changes to a benzenesulfonamide core can affect permeability and efflux.

Compound IDModificationcLogPPAMPA Papp (10-6 cm/s)Caco-2 Papp (A-B) (10-6 cm/s)Efflux RatioPermeability Class
Parent-01 Unsubstituted2.11.50.48.5Low (Efflux)
Analog-02 Added 4-Fluoro2.53.21.16.2Low (Efflux)
Analog-03 Added 4-Chloro2.85.53.82.5Moderate
Analog-04 N-alkylation (prodrug)3.512.19.51.2High
Control-High Propranolol3.1>15>10<2High
Control-Low Atenolol0.2<1<0.5<2Low

Section 4: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive diffusion of a compound across a lipid membrane.

Methodology:

  • Membrane Preparation: Coat a 96-well filter plate (donor plate) with a solution of 2% lecithin in dodecane to form the artificial membrane.

  • Prepare Solutions:

    • Donor Solution: Dissolve the test compound in a buffer mimicking the pH of the small intestine (e.g., pH 6.5).[2]

    • Acceptor Solution: Prepare a buffer that mimics physiological pH (e.g., pH 7.4).[2]

  • Assay Assembly: Add the acceptor solution to the wells of a 96-well acceptor plate. Carefully place the lipid-coated donor plate on top of the acceptor plate.

  • Compound Addition: Add the donor solution containing the test compound to the wells of the donor plate.

  • Incubation: Incubate the assembled plate "sandwich" at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using a formula that accounts for well volume, membrane surface area, incubation time, and the measured concentrations.[1]

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess both passive permeability and active transport (efflux) across a human intestinal cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow them to differentiate into a polarized monolayer.[5][6]

  • Verify Monolayer Integrity: Before the experiment, measure the TEER of the Caco-2 monolayers. Only use inserts that meet a predefined TEER value (e.g., >300 Ω·cm²).[6]

  • Prepare Dosing Solution: Dissolve the test compound in a transport buffer (e.g., HBSS) at the desired concentration.

  • Permeability Measurement (Apical-to-Basolateral, A-to-B):

    • Add the dosing solution to the apical (AP) side of the Transwell insert (donor).

    • Add fresh transport buffer to the basolateral (BL) side (acceptor).

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the BL side and replace with fresh buffer.

  • Permeability Measurement (Basolateral-to-Apical, B-to-A):

    • Repeat the experiment, but add the compound to the BL side (donor) and sample from the AP side (acceptor). This measures the rate of efflux.[1]

  • Quantification: Determine the compound concentrations in all samples via LC-MS/MS.

  • Calculations:

    • Calculate Papp (A-to-B) and Papp (B-to-A).[1]

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

Section 5: Visual Diagrams

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Optimization Strategy Start Synthesized Benzenesulfonamide Derivative PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Caco2_AB Caco-2 Assay (A -> B Permeability) Start->Caco2_AB Decision_PAMPA PAMPA Permeability Low? PAMPA->Decision_PAMPA Decision_Caco2 Caco-2 Permeability Low? Caco2_AB->Decision_Caco2 Optimize_PhysChem Optimize Physicochemical Properties (e.g., Reduce Polarity, cLogP) Decision_PAMPA->Optimize_PhysChem Yes Caco2_BA Perform Bidirectional Caco-2 Assay (B -> A) Decision_Caco2->Caco2_BA Yes Success Compound Optimized (High Permeability) Decision_Caco2->Success No Decision_Efflux Efflux Ratio > 2? Caco2_BA->Decision_Efflux Optimize_Efflux Structural Modification to Evade Efflux Pumps / Prodrug Decision_Efflux->Optimize_Efflux Yes Decision_Efflux->Success No, High Permeability Optimize_PhysChem->Start Re-screen Optimize_Efflux->Start Re-screen G Start Low Caco-2 (A-B) Permeability Observed CheckPAMPA Is PAMPA Permeability Also Low? Start->CheckPAMPA CheckEfflux Is Efflux Ratio > 2? CheckPAMPA->CheckEfflux No CausePassive Root Cause: Poor Passive Diffusion CheckPAMPA->CausePassive Yes CheckSolubility Is Compound Recovery Low? CheckEfflux->CheckSolubility No CauseEfflux Root Cause: Active Efflux Substrate CheckEfflux->CauseEfflux Yes CauseSolubility Root Cause: Poor Solubility / Stability CheckSolubility->CauseSolubility Yes Unknown Further Investigation Needed (e.g., Metabolism, Toxicity) CheckSolubility->Unknown No

References

Technical Support Center: Purification of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide analogs?

A1: The most common purification techniques for this class of compounds are recrystallization and silica gel column chromatography. For challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) may be employed.

Q2: What are the likely impurities I might encounter during the synthesis and purification of these analogs?

A2: Common impurities can include unreacted starting materials such as the corresponding amine and sulfonyl chloride, the hydrolyzed sulfonyl chloride (sulfonic acid), and potentially regioisomers formed during the pyrazole synthesis.[1] For instance, in the synthesis of diarylpyrazole derivatives, impurities like 4-sulfonamidophenylhydrazine and the parent sulfonamide can be present.

Q3: My compound is an oil and won't crystallize. What should I do?

A3: If your compound is an oil, first ensure all solvent has been removed under high vacuum. If it remains an oil, column chromatography is the recommended method of purification. If you are still attempting crystallization, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if available. Sometimes, dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists can induce crystallization.

Q4: How can I improve the separation of my compound from a close-running impurity on a silica gel column?

A4: To improve separation, you can try a shallower solvent gradient during flash chromatography. Using a solvent system with lower polarity may increase the retention time and improve separation. Alternatively, switching to a different solvent system with different selectivities (e.g., dichloromethane/methanol instead of ethyl acetate/hexane) can be effective. For basic compounds, adding a small amount of triethylamine (~0.1%) to the eluent can improve peak shape and resolution.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Add a more polar co-solvent dropwise until the compound dissolves. Common solvent pairs include ethyl acetate/hexane and ethanol/water.[2][3]
Compound "oils out" upon cooling. The solution is supersaturated, or the compound's melting point is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, then add more of the "good" solvent. Allow the solution to cool more slowly. Using a solvent pair can also help.
No crystals form upon cooling. The solution is not saturated enough, or the compound is very soluble in the cold solvent.Evaporate some of the solvent to increase the concentration. Try cooling the solution in an ice bath. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Low recovery of purified product. Too much solvent was used for recrystallization. The compound has significant solubility in the cold solvent. Crystals were lost during filtration.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization. The impurities have similar solubility to the product. The cooling was too rapid, trapping impurities.Perform a second recrystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath for final crystallization.
Silica Gel Column Chromatography
Problem Possible Cause Solution
Poor separation of spots (co-elution). The solvent system is too polar.Decrease the polarity of the eluent. A good starting point is an Rf of ~0.3 for the target compound on a TLC plate.[4]
Compound is stuck on the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent. For highly polar compounds, a solvent system like dichloromethane/methanol may be necessary.
Tailing of spots on TLC and column. The compound is interacting strongly with the acidic silica gel (common for basic compounds).Add a small amount of triethylamine or pyridine (~0.1-1%) to the eluent to neutralize the acidic sites on the silica.
Cracking of the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Pack the column under slight pressure.[5]
Low recovery of the compound. The compound is adsorbing irreversibly to the silica. The compound is spread across too many fractions.If the compound is acidic or basic, adding a modifier to the eluent (acetic acid or triethylamine, respectively) can help. Collect smaller fractions and carefully analyze them by TLC.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is a general protocol that should be optimized for each specific analog.

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), identify a solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) that provides good separation and an Rf value of approximately 0.3 for the target compound.[4]

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin elution with the selected solvent system, collecting fractions. The elution can be performed isocratically or with a gradually increasing polarity (gradient elution).

    • Monitor the elution by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for solid compounds with good thermal stability.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[2][6] Common solvents for sulfonamides include ethanol, ethyl acetate, and mixtures like ethyl acetate/hexane.[7]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[8]

  • Crystallization:

    • Cover the flask and allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Quantitative Data Summary

Table 1: Representative Yields for Analogs of 4-(1H-Pyrazol-1-yl)benzenesulfonamide Purified by Recrystallization from Ethanol.[7]

Compound IDR Group on SulfonamideYield (%)Melting Point (°C)
3a H78168-170
3b Phenyl7997-100
3c 4-Chlorophenyl82115-117
3d 4-Bromophenyl74142-144
3e 4-Methylphenyl85110-112

Table 2: Example of Purification of a Pyrazole-based Benzenesulfonamide by Column Chromatography.

CompoundPurification MethodEluentYield (%)
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamideColumn Chromatography (Silica Gel)Dichloromethane88

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product purification_choice Choose Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Oily or Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Solid analysis Purity Analysis (TLC, HPLC, NMR) column_chrom->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: General experimental workflow for the purification of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., TrkA) pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor transcription Gene Transcription (Proliferation, Survival) mtor->transcription raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription inhibitor Benzenesulfonamide Analog (Potential Inhibitor) inhibitor->receptor

Caption: Potential signaling pathway inhibition by benzenesulfonamide analogs, such as through the TrkA receptor.[9]

References

Addressing solubility challenges of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the low aqueous solubility of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide?

A1: The low aqueous solubility of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide can be attributed to several structural features. The molecule possesses a crystalline structure with strong intermolecular forces that require significant energy to overcome for dissolution. The presence of a sulfonamide group and a pyrazole ring, along with a butyl chain and a bromo substituent, contributes to its overall hydrophobicity. The ionization state of the sulfonamide group is pH-dependent, and in its non-ionized form, the compound is less soluble in water.[1]

Q2: My N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous assay buffer. What are the initial troubleshooting steps?

A2: When precipitation occurs upon dilution of a DMSO stock solution into an aqueous buffer, consider the following initial steps:

  • Review the compound's predicted pKa: Understanding the ionization profile of the sulfonamide group can help determine the optimal pH range for solubility.

  • Optimize the final DMSO concentration: While aiming for a low final DMSO concentration is ideal, it may be insufficient to maintain solubility. A slight, incremental increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be necessary. Always include a vehicle control to assess the effect of the solvent on your experiment.[1]

  • Adjust the pH of the assay buffer: Depending on the pKa of the sulfonamide, adjusting the buffer's pH can significantly increase solubility by promoting the formation of a more soluble ionized species.[1]

Q3: What are the most common methods to improve the solubility of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide for in vitro assays?

A3: Several methods can be employed to enhance the solubility of this compound in aqueous buffers:

  • pH Adjustment: Modifying the pH of the solvent to ionize the sulfonamide is a primary strategy.[1]

  • Co-solvents: Using water-miscible organic solvents like ethanol or propylene glycol can increase solubility by reducing the polarity of the solvent.[2]

  • Surfactants: Non-ionic surfactants such as Tween-20 or Triton X-100 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting solubility issues with N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.

Problem: Compound precipitates out of solution during dilution or incubation.

Initial Checks:

  • Visual Inspection: Carefully inspect the solution for any signs of precipitation, which may appear as a faint cloudiness or visible particles. Viewing the solution against a dark background with a light source can help detect microprecipitation.[1]

  • Temperature Effects: Ensure that all solutions (compound stock, buffer) are at the same temperature before mixing. Solubility can be temperature-dependent.[1]

  • Buffer Composition: Certain salts or other components in your buffer might be promoting precipitation. Consider using a simpler buffer system if possible.[1]

  • Freshness of Dilutions: Prepare fresh dilutions of the compound immediately before each experiment to minimize the risk of precipitation over time.[1]

  • Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces. Using low-adhesion microplates or glassware may help. Including a small amount of a non-ionic surfactant can also mitigate this issue.[1]

Solubilization Strategies Workflow

The following diagram outlines a systematic workflow for selecting an appropriate solubilization strategy.

Solubility_Workflow start Start: Solubility Issue with N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide check_pka Predict pKa of Sulfonamide Group start->check_pka ph_adjust Adjust Buffer pH (Ionize Compound) check_pka->ph_adjust solubility_achieved1 Solubility Achieved? ph_adjust->solubility_achieved1 add_cosolvent Introduce Co-solvent (e.g., Ethanol, Propylene Glycol) solubility_achieved1->add_cosolvent No end_success Proceed with Experiment solubility_achieved1->end_success Yes solubility_achieved2 Solubility Achieved? add_cosolvent->solubility_achieved2 use_surfactant Use Surfactant (e.g., Tween-20) solubility_achieved2->use_surfactant No solubility_achieved2->end_success Yes solubility_achieved3 Solubility Achieved? use_surfactant->solubility_achieved3 use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) solubility_achieved3->use_cyclodextrin No solubility_achieved3->end_success Yes use_cyclodextrin->end_success Solubility Achieved end_fail Consult Formulation Specialist use_cyclodextrin->end_fail Solubility Not Achieved

Caption: A decision-making workflow for addressing solubility issues.

Data Presentation: Illustrative Solubility Data

The following tables present hypothetical, yet representative, quantitative data on the solubility of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide under different conditions to illustrate the effectiveness of various solubilization techniques.

Table 1: Effect of pH on Aqueous Solubility

pHIllustrative Solubility (µg/mL)
5.0< 1
6.02.5
7.010.2
7.415.8
8.035.1
9.078.4

Table 2: Effect of Co-solvents on Solubility in pH 7.4 Buffer

Co-solvent (v/v %)Illustrative Solubility (µg/mL)
0% (Control)15.8
5% Ethanol45.2
10% Ethanol98.6
5% Propylene Glycol55.1
10% Propylene Glycol120.7

Table 3: Effect of Surfactants on Solubility in pH 7.4 Buffer

Surfactant (w/v %)Illustrative Solubility (µg/mL)
0% (Control)15.8
0.01% Tween-2062.3
0.05% Tween-20155.9
0.01% Triton X-10058.7
0.05% Triton X-100142.4

Experimental Protocols

Protocol 1: Determining the Effect of pH on Solubility

This protocol provides a general method for determining the effect of pH on the solubility of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.[1]

Materials:

  • N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH

  • pH meter

  • Stir plate and stir bars

  • Conical tubes

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a series of buffers with a range of pH values (e.g., from pH 5 to 9).

  • Add an excess amount of the compound to a known volume of each buffer in separate conical tubes.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it, if necessary.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

Experimental Workflow Diagram

Solubility_Protocol start Start: Prepare Buffers of Varying pH add_compound Add Excess Compound to Each Buffer start->add_compound agitate Agitate at Constant Temperature (24-48 hours) add_compound->agitate centrifuge Centrifuge to Pellet Undissolved Compound agitate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant quantify Quantify Dissolved Compound (Spectrophotometry/HPLC) collect_supernatant->quantify end Determine Solubility at Each pH quantify->end

Caption: A step-by-step workflow for determining compound solubility.

References

Technical Support Center: N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. The information is designed to address common challenges encountered during degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide?

A1: Based on the chemical structure, which contains a sulfonamide linkage and a brominated pyrazole ring, the primary degradation pathways are expected to be hydrolysis of the sulfonamide bond and degradation of the pyrazole ring. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are recommended to identify the specific degradation products.[1][2]

Q2: My degradation study shows no significant degradation. What should I do?

A2: If you observe minimal or no degradation, consider the following:

  • Increase Stress Conditions: The applied stress may not be sufficient. You can try increasing the temperature, using a stronger acid/base, or a higher concentration of the oxidizing agent.

  • Extend Exposure Time: The degradation kinetics might be slow. Extend the duration of the experiment and monitor at various time points.

  • Analytical Method Sensitivity: Ensure your analytical method (e.g., HPLC) is sensitive enough to detect low levels of degradation products.

  • Compound Stability: N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide might be intrinsically stable under the tested conditions. Sulfonamides can be hydrolytically stable under certain pH and temperature conditions.[1][3]

Q3: I am observing multiple unexpected peaks in my chromatogram. How can I identify them?

A3: The appearance of multiple peaks suggests the formation of several degradation products. To identify these, you can use the following techniques:

  • LC-MS/MS: Liquid chromatography-mass spectrometry is a powerful tool for identifying the molecular weights and fragmentation patterns of unknown compounds.

  • NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy can help elucidate the chemical structure of isolated degradation products.[4]

  • Forced Degradation with Known Analogs: If you have access to potential degradation products (e.g., 4-(4-bromopyrazol-1-yl)benzenesulfonamide or N-butylbenzenesulfonamide), you can run them as standards to see if their retention times match any of the observed peaks.

Q4: What are the typical conditions for a forced degradation study?

A4: Forced degradation studies are typically conducted under the following conditions as per ICH guidelines:[5][6]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV and visible light (ICH Q1B guidelines).

These conditions should be adjusted based on the stability of the molecule to achieve a target degradation of 5-20%.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
  • Problem: Tailing, fronting, or broad peaks for the parent compound or degradation products.

  • Possible Causes & Solutions:

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes. Adjust the pH to improve peak shape.

    • Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or sample concentration.

    • Column Degradation: The stationary phase may be degrading. Replace the column.

    • Incompatible Mobile Phase: Ensure the mobile phase is compatible with the stationary phase and the analytes.

Issue 2: Inconsistent Degradation Rates
  • Problem: High variability in the percentage of degradation between replicate experiments.

  • Possible Causes & Solutions:

    • Inaccurate Temperature Control: Ensure the heating block or water bath maintains a consistent temperature.

    • Inconsistent Reagent Concentration: Prepare fresh solutions of acids, bases, and oxidizing agents for each experiment to ensure accurate concentrations.

    • Light Exposure Variation: For photostability studies, ensure consistent light intensity and distance from the light source for all samples.

Quantitative Data Summary

While specific quantitative data for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is not publicly available, the following table template should be used to summarize your experimental findings for easy comparison.

Stress ConditionReagent ConcentrationTemperature (°C)Time (hours)% DegradationMajor Degradation Products (and % Area)
Acid Hydrolysis0.1 M HCl6024
Base Hydrolysis0.1 M NaOH6024
Oxidative3% H₂O₂25 (Room Temp)24
Thermal (Dry Heat)N/A10524
Photolytic (UV/Vis)N/A25 (Room Temp)48

Experimental Protocols

Protocol 1: General Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Thermal: Place a solid sample of the compound in a hot air oven.

    • Photolytic: Expose a solution of the compound to a calibrated light source.

  • Incubation: Incubate the solutions at the desired temperature for a specified time. For thermal degradation, heat the solid sample.

  • Sampling: Withdraw aliquots at appropriate time intervals.

  • Neutralization (for acidic and basic samples): Neutralize the acidic and basic samples before HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Degradation Product Analysis
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This is a general method and should be optimized for your specific application.

Visualizations

DegradationPathways cluster_main N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide cluster_hydrolysis Hydrolytic Degradation cluster_pyrazole Pyrazole Ring Degradation Parent N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide DP1 4-(4-bromopyrazol-1-yl)benzenesulfonic acid Parent->DP1 S-N Cleavage (Acid/Base) DP2 Butylamine Parent->DP2 S-N Cleavage (Acid/Base) DP3 Oxidized Pyrazole Derivatives Parent->DP3 Oxidation DP4 Ring-opened Products DP3->DP4 Further Degradation

Caption: Potential degradation pathways of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.

ExperimentalWorkflow start Start: Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress incubate Incubate at Defined Temperature and Time stress->incubate sample Withdraw and Neutralize Samples incubate->sample analyze Analyze by HPLC-UV/MS sample->analyze identify Identify and Quantify Degradation Products analyze->identify report Report Results identify->report

Caption: General experimental workflow for forced degradation studies.

References

Validation & Comparative

A Comparative Analysis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Against Established COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the potential cyclooxygenase-2 (COX-2) inhibitor, N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, against well-established COX-2 inhibitors such as Celecoxib, Rofecoxib, Etoricoxib, and Valdecoxib. Extensive searches of publicly available scientific literature and databases did not yield specific experimental data on the COX-2 inhibitory activity of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. Consequently, a direct quantitative comparison of its performance is not possible at this time.

This document, therefore, presents a detailed comparison of the known COX-2 inhibitors to provide a benchmark for the potential evaluation of novel compounds like N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. The guide includes a summary of their in vitro and in vivo efficacy, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows. The structural similarity of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide to known diarylheterocyclic COX-2 inhibitors, such as Celecoxib, suggests it may exhibit selective COX-2 inhibitory activity. However, this remains to be experimentally verified.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. Two primary isoforms of this enzyme have been identified:

  • COX-1: A constitutively expressed enzyme responsible for the production of prostaglandins that play a role in homeostatic functions, including the protection of the gastric mucosa and maintenance of renal blood flow.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation by pro-inflammatory stimuli and is the primary source of prostaglandins involved in pain and inflammation.

Selective inhibition of COX-2 over COX-1 is a key therapeutic strategy for managing inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Comparative Analysis of COX-2 Inhibitors

The following table summarizes the available quantitative data for established COX-2 inhibitors.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Data Not AvailableData Not AvailableData Not Available
Celecoxib 150.04375
Rofecoxib >1000.018>5555
Etoricoxib 1.10.011106[1]
Valdecoxib 5.00.0051000

IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy and selectivity of COX-2 inhibitors.

In Vitro COX-1/COX-2 Inhibition Assay (Enzyme-Based)

This assay determines the 50% inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the diluted test compound or vehicle control to the respective wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Add the detection reagent and measure the signal (absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Human Whole Blood Assay

This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment.

Materials:

  • Freshly drawn human venous blood from healthy volunteers

  • Anticoagulant (e.g., heparin)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Lipopolysaccharide (LPS) to induce COX-2 expression

  • Calcium ionophore (e.g., A23187) to stimulate COX-1 activity

  • Enzyme-linked immunosorbent assay (ELISA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2)

Procedure: For COX-2 Activity:

  • Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.

  • Incubate for a short period (e.g., 30 minutes) at 37°C.

  • Add LPS to induce COX-2 expression and prostaglandin production.

  • Incubate for 24 hours at 37°C.

  • Centrifuge the samples to separate the plasma.

  • Measure the concentration of PGE2 in the plasma using an ELISA kit.

For COX-1 Activity:

  • Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.

  • Incubate for a short period (e.g., 30 minutes) at 37°C.

  • Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and TXB2 production.

  • Centrifuge the samples to separate the serum.

  • Measure the concentration of TXB2 in the serum using an ELISA kit.

Data Analysis:

  • Calculate the percentage of inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) production for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 values for COX-1 and COX-2.

In Vivo Carrageenan-Induced Paw Edema Model in Rats

This is a classic in vivo model to assess the anti-inflammatory activity of a compound.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% w/v in saline)

  • Test compound formulated in a suitable vehicle

  • Pletysmometer to measure paw volume

Procedure:

  • Fast the rats overnight before the experiment.

  • Administer the test compound or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

COX-2 Signaling Pathway in Inflammation

The following diagram illustrates the central role of COX-2 in the inflammatory cascade and the point of intervention for COX-2 inhibitors.

COX2_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandin_H2 Prostaglandin H2 (PGH2) Arachidonic_Acid->Prostaglandin_H2 COX-2 PLA2 Phospholipase A2 (PLA2) COX2 COX-2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation COX2_Inhibitor N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide & Other COX-2 Inhibitors COX2_Inhibitor->COX2 Inhibits

Caption: The COX-2 signaling pathway in inflammation.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines a typical workflow for evaluating the in vivo anti-inflammatory efficacy of a novel compound.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Evaluation Animal_Acclimatization Animal Acclimatization (e.g., Rats) Grouping Grouping of Animals (Control, Vehicle, Test Compound) Animal_Acclimatization->Grouping Compound_Administration Compound Administration (Oral or IP) Grouping->Compound_Administration Induction_of_Inflammation Induction of Inflammation (e.g., Carrageenan Injection) Compound_Administration->Induction_of_Inflammation Measurement Measurement of Paw Edema (Plethysmometer) Induction_of_Inflammation->Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Measurement->Data_Analysis

Caption: Experimental workflow for in vivo efficacy testing.

Conclusion

References

A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Analysis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the fast-evolving landscape of kinase inhibitor drug discovery, the robust characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for comparing a novel compound, N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, with established kinase inhibitors. While specific experimental data for this compound is not publicly available, this document outlines the essential experimental protocols and data presentation formats necessary for a thorough comparative analysis. The methodologies and hypothetical data presented herein are based on established practices for characterizing compounds with similar structural motifs, such as those containing pyrazole and benzenesulfonamide scaffolds, which have shown activity against various kinases.

Introduction to Kinase Inhibitor Comparison

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. A rigorous comparison of a novel inhibitor to existing drugs is crucial to understand its potency, selectivity, and potential therapeutic utility. This guide will use a hypothetical case study of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide against a panel of well-characterized kinase inhibitors: Imatinib , a broad-spectrum tyrosine kinase inhibitor; Osimertinib , a third-generation EGFR inhibitor[1]; and Dasatinib , a multi-targeted inhibitor of Bcr-Abl and Src family kinases[2][3].

Data Presentation: A Comparative Overview

Inhibitor Target Kinase(s) Biochemical IC50 (nM) *Cellular IC50 (nM) **Selectivity Score ***
Compound X To be determinedHypothetical DataHypothetical DataHypothetical Data
ImatinibBcr-Abl, c-Kit, PDGFR100 - 600250 - 10000.3
OsimertinibEGFR (T790M, L858R, ex19del)1 - 1510 - 500.9
DasatinibBcr-Abl, Src family, c-Kit, PDGFR0.5 - 51 - 200.5

*IC50 (half-maximal inhibitory concentration) values in biochemical assays measure the direct inhibition of purified enzyme activity. **Cellular IC50 values assess the inhibitor's effect on cell viability or a specific signaling pathway within a cellular context. ***Selectivity Score is a calculated value representing the inhibitor's specificity for its primary target(s) versus a panel of off-target kinases. A score closer to 1 indicates higher selectivity.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of a reliable comparative analysis. The following are standard assays used in the characterization of kinase inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is inversely proportional to the amount of ADP, and therefore, to the kinase activity.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., Compound X, Imatinib, Osimertinib, Dasatinib) and control inhibitors in the appropriate assay buffer. Prepare a solution of the target kinase and its specific substrate in kinase reaction buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using a luciferase/luciferin reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Cellular Viability Assay (MTT Assay)

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cell lines that are dependent on the target kinase.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

Procedure:

  • Cell Seeding: Seed cancer cell lines (e.g., K562 for Bcr-Abl, NCI-H1975 for EGFR T790M) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the cellular IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Kinase Selectivity Profiling

To assess the selectivity of a novel inhibitor, it should be screened against a broad panel of kinases.

Procedure:

  • Utilize a commercial kinase profiling service or an in-house panel of kinase assays (e.g., using the ADP-Glo™ platform).

  • Screen the test compound at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.

  • Calculate the percent inhibition for each kinase.

  • The selectivity score can be calculated using various methods, such as the S-score, which quantifies the degree of selectivity based on the number of inhibited off-targets.

Visualizing Biological Context and Experimental Design

Diagrams are invaluable tools for understanding complex biological pathways and experimental workflows.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription BCR_ABL Bcr-Abl (Cytoplasmic Tyrosine Kinase) STAT STAT BCR_ABL->STAT STAT->Transcription Compound_X Compound X Compound_X->RTK Potential Target? Compound_X->BCR_ABL Potential Target? Imatinib Imatinib Imatinib->BCR_ABL Inhibits Osimertinib Osimertinib Osimertinib->RTK Inhibits Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits

Caption: Simplified signaling pathways targeted by known kinase inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem Selectivity Kinase Selectivity Profiling Kinase_Assay->Selectivity Comparison Comparative Analysis IC50_Biochem->Comparison Selectivity_Score Calculate Selectivity Score Selectivity->Selectivity_Score Selectivity_Score->Comparison Cell_Culture Culture Target Cell Lines Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability IC50_Cell Determine Cellular IC50 Cell_Viability->IC50_Cell IC50_Cell->Comparison Start Novel Compound (Compound X) Start->Kinase_Assay Start->Cell_Culture

Caption: General workflow for the characterization of a novel kinase inhibitor.

Conclusion

The comprehensive evaluation of a novel kinase inhibitor such as N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide requires a multi-faceted approach encompassing biochemical and cellular assays. By systematically applying the protocols outlined in this guide and presenting the data in a clear, comparative format, researchers can effectively ascertain the potency, selectivity, and cellular efficacy of new chemical entities. This rigorous characterization is an indispensable step in the journey of translating a promising compound from the laboratory to the clinic.

References

Comparative Analysis of the Biological Activity of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the biological activity of selected N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide analogs, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for key biological assays are also presented to aid researchers in the evaluation of similar compounds.

Comparative Anticancer Activity

The anticancer potential of pyrazole-benzenesulfonamide analogs has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values for representative compounds, highlighting their cytotoxic effects.

Compound IDStructureCell LineActivity (µM)Type of AssayReference
Analog 1 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamideMDA-MB-231 (Breast)Not SpecifiedMTT Assay[1]
T-47D (Breast)Not SpecifiedMTT Assay[1]
SK-N-MC (Neuroblastoma)Not SpecifiedMTT Assay[1]
Analog 2 Pentafluoro derivative (5a)HCT-116 (Colon)Higher than DoxorubicinMTT Assay[1]
CCRF-CEM (Leukemia)Higher than DoxorubicinMTT Assay[1]
Analog 3 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (AL106)U87 (Glioblastoma)IC50 = 58.6Trypan Blue Exclusion[2]
Analog 4 N-(R)-(1-hydroxypropan-2-yl)-4-(3-methyl-5-methylsulfonyl-1H-pyrazolo[4,3-e][3][4][5]triazyn-1-yl)benzenesulfonamide (MM131)DLD-1 (Colon)IC50 = 3.4MTT Assay[6]
HT-29 (Colon)IC50 = 3.9MTT Assay[6]

Key Biological Mechanisms

Several mechanisms of action have been elucidated for this class of compounds, with the most prominent being the inhibition of tubulin polymerization and the modulation of cyclooxygenase (COX) enzymes.

Tubulin Polymerization Inhibition: Certain pyrazole-benzenesulfonamide analogs have been identified as inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Cyclooxygenase (COX) Inhibition: The benzenesulfonamide moiety is a well-known pharmacophore for COX inhibitors. Analogs of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide have been investigated for their ability to selectively inhibit COX-2, an enzyme upregulated in inflammatory processes and various cancers. Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation and potentially inhibit tumor growth with fewer gastrointestinal side effects compared to non-selective COX inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these analogs are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][9] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[10]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[11]

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[7][10]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[7][11]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[7]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[3][4]

Principle: The polymerization of tubulin is monitored by an increase in turbidity (light scattering) or fluorescence.[3] The assay is typically conducted in a temperature-controlled spectrophotometer or fluorometer.[12]

Procedure:

  • Tubulin Preparation: Purified tubulin is reconstituted in a polymerization buffer (e.g., G-PEM buffer) on ice.[11]

  • Reaction Setup: The tubulin solution is added to a pre-warmed 96-well plate containing the test compounds at various concentrations.[11]

  • Polymerization Initiation: The reaction is initiated by raising the temperature to 37°C.[12]

  • Data Acquisition: The change in absorbance at 340 nm (for turbidity) or fluorescence is measured over time.[3][11]

  • Data Analysis: The extent and rate of polymerization are calculated and compared to control wells (vehicle and known inhibitors/enhancers).

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[13][14]

Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX enzyme. The amount of PGE2 is quantified, typically using a fluorometric or mass spectrometry-based method.[13][15]

Procedure:

  • Enzyme Preparation: Recombinant human or ovine COX-1 or COX-2 is prepared in a reaction buffer.[13]

  • Inhibitor Pre-incubation: The enzyme is pre-incubated with the test compound for a defined period.[13]

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.[13]

  • Reaction Termination: The reaction is stopped after a specific time by adding a quenching agent (e.g., hydrochloric acid).[13]

  • Product Quantification: The amount of PGE2 produced is measured using a suitable detection method, such as LC-MS/MS or a fluorescent probe.[13][15]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow cluster_mtt MTT Assay Workflow mtt_s1 Seed Cells mtt_s2 Add Compound mtt_s1->mtt_s2 mtt_s3 Incubate mtt_s2->mtt_s3 mtt_s4 Add MTT mtt_s3->mtt_s4 mtt_s5 Incubate mtt_s4->mtt_s5 mtt_s6 Solubilize Formazan mtt_s5->mtt_s6 mtt_s7 Read Absorbance mtt_s6->mtt_s7

MTT Assay Experimental Workflow

tubulin_polymerization_workflow cluster_tubulin Tubulin Polymerization Assay Workflow tub_s1 Prepare Tubulin Solution tub_s3 Add Tubulin Solution tub_s1->tub_s3 tub_s2 Add Compound to Plate tub_s2->tub_s3 tub_s4 Incubate at 37°C tub_s3->tub_s4 tub_s5 Measure Absorbance/Fluorescence tub_s4->tub_s5 tub_s6 Analyze Data tub_s5->tub_s6

References

Validating the Mechanism of Action of Pyrazole Benzenesulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pyrazole benzenesulfonamides with alternative compounds, supported by experimental data, to elucidate their mechanism of action. The information is tailored for researchers, scientists, and professionals involved in drug development.

Executive Summary

Pyrazole benzenesulfonamides are a class of chemical compounds with diverse pharmacological activities. This guide focuses on validating their primary mechanisms of action as anti-inflammatory, carbonic anhydrase inhibiting, and neuroprotective agents. Through a comparative analysis with established drugs such as Celecoxib, Acetazolamide, and Valproic Acid, this document aims to provide a clear perspective on the therapeutic potential of pyrazole benzenesulfonamides.

Anti-inflammatory Activity: COX-2 Inhibition

A prominent mechanism of action for many pyrazole benzenesulfonamides is the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[1][2] This selective inhibition is a desirable trait, as it can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[3]

Comparative Efficacy of COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity of various pyrazole benzenesulfonamides against COX-2, compared to the well-established selective COX-2 inhibitor, Celecoxib, and the non-selective inhibitor, Indomethacin.

Compound ClassSpecific Compound ExampleTargetIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference(s)
Pyrazole Benzenesulfonamide Dihydropyrazole Sulfonamide (Compound 4b)COX-20.35137.3[4]
Pyrazole Benzenesulfonamide Pyrazole-Thiourea-Benzimidazole Hybrid (PYZ10)COX-20.0000283High (not specified)[5]
Pyrazole Benzenesulfonamide Pyrazole Derivative (PYZ31)COX-20.01987High (not specified)[6]
Alternative: Selective COX-2 Inhibitor CelecoxibCOX-20.04 - 0.417.6 - 145.8[4][7][8]
Alternative: Non-selective COX Inhibitor IndomethacinCOX-10.040.4[8][9]
Alternative: Non-selective COX Inhibitor IndomethacinCOX-20.110.4[9]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The selectivity index indicates the preference for inhibiting COX-2 over COX-1. A higher selectivity index is generally desirable for reducing gastrointestinal side effects.

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of pyrazole benzenesulfonamides and comparator drugs on COX-1 and COX-2 can be determined using a colorimetric or fluorometric inhibitor screening assay.

Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm or fluorometrically by detecting the fluorescent product generated from a suitable probe.[10][11]

Procedure:

  • Reagent Preparation: Prepare assay buffer, heme, and stock solutions of the test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) in a suitable solvent like DMSO.

  • Enzyme Preparation: Dilute the COX-1 or COX-2 enzyme to the desired concentration in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.

  • Inhibitor Addition: Add various concentrations of the test compounds or reference inhibitors to the wells. Include a vehicle control (DMSO).

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction using a suitable stop solution (e.g., HCl).

  • Detection: Measure the amount of prostaglandin produced using an appropriate method, such as an enzyme immunoassay (EIA) for PGE2 or by measuring the absorbance/fluorescence of the reaction product.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

cluster_workflow In Vitro COX Inhibition Assay Workflow prep Reagent & Compound Preparation setup Reaction Setup (Buffer, Heme, COX Enzyme) prep->setup inhibitor Add Inhibitor/ Test Compound setup->inhibitor pre_inc Pre-incubation inhibitor->pre_inc initiate Initiate Reaction (Add Arachidonic Acid) pre_inc->initiate incubate Incubation at 37°C initiate->incubate terminate Terminate Reaction incubate->terminate detect Detection of Prostaglandin terminate->detect analyze Data Analysis (IC50 Calculation) detect->analyze

Caption: Workflow for the in vitro COX inhibition assay.

Carbonic Anhydrase Inhibition

Several pyrazole benzenesulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7][12] These enzymes play a crucial role in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[13]

Comparative Efficacy of Carbonic Anhydrase Inhibition

The following table compares the inhibitory activity (Ki values) of pyrazole benzenesulfonamides against various human carbonic anhydrase (hCA) isoforms with the clinically used carbonic anhydrase inhibitor, Acetazolamide.

Compound ClassSpecific Compound ExampleTarget IsoformKi (nM)Reference(s)
Pyrazole Benzenesulfonamide Pyrazole-based Hybrid (Compound 3b)hCA I17.61[14]
Pyrazole Benzenesulfonamide Pyrazole-based Hybrid (Compound 3b)hCA II5.14[14]
Pyrazole Benzenesulfonamide Pyrazolo[4,3-c]pyridine Sulfonamide (Compound 1f)hCA I58.8[15]
Pyrazole Benzenesulfonamide 4-(Pyrazolyl)benzenesulfonamide Urea (SH7s)hCA IX15.9[12]
Pyrazole Benzenesulfonamide 4-(Pyrazolyl)benzenesulfonamide Urea (SH7s)hCA XII55.2[12]
Alternative: CA Inhibitor AcetazolamidehCA I250[15]
Alternative: CA Inhibitor AcetazolamidehCA II12.1[2]
Alternative: CA Inhibitor AcetazolamidehCA IX25.8[2]
Alternative: CA Inhibitor AcetazolamidehCA XII5.7[15]

Note: Ki (inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a stronger binding affinity and more potent inhibition.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory effect of pyrazole benzenesulfonamides on carbonic anhydrase activity can be assessed using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[16]

Principle: Carbonic anhydrase catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. The presence of a CA inhibitor reduces the reaction rate.[16]

Procedure:

  • Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl), a stock solution of the CA enzyme, a stock solution of the substrate p-NPA, and stock solutions of the test compounds and a known inhibitor like Acetazolamide.

  • Plate Setup: In a 96-well plate, set up wells for blank (no enzyme), maximum activity (no inhibitor), test compounds at various concentrations, and a positive control inhibitor.

  • Enzyme-Inhibitor Pre-incubation: Add the assay buffer and the respective inhibitor working solutions to the wells. Then, add the CA working solution to all wells except the blank and incubate at room temperature for 10-15 minutes.

  • Reaction Initiation and Measurement: Start the reaction by adding the substrate solution to all wells. Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 or Ki value.

cluster_pathway Carbonic Anhydrase Catalytic Cycle & Inhibition E_Zn_OH E-Zn-OH⁻ (Active Enzyme) E_Zn_HCO3 E-Zn-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ CO2 CO₂ HCO3 HCO₃⁻ E_Zn_HCO3->HCO3 E_Zn_H2O E-Zn-H₂O E_Zn_HCO3->E_Zn_H2O + H₂O H2O_in H₂O E_Zn_H2O->E_Zn_OH - H⁺ H_out H⁺ Inhibitor Pyrazole Benzenesulfonamide (Inhibitor) Inhibitor->E_Zn_OH Inhibits

Caption: Inhibition of the Carbonic Anhydrase catalytic cycle.

Neuroprotective and Anti-Seizure Activity

Recent studies have highlighted the neuroprotective potential of pyrazole benzenesulfonamide derivatives, particularly in the context of epilepsy. The proposed mechanism involves the mitigation of neuroinflammation, in part through the inhibition of COX-2.

In Vivo Zebrafish Model of Epilepsy

The pentylenetetrazole (PTZ)-induced seizure model in zebrafish larvae is a well-established high-throughput in vivo model for screening antiepileptic drugs.[17]

Experimental Protocol: PTZ-Induced Seizure Model in Zebrafish Larvae

Principle: PTZ is a GABAA antagonist that induces seizure-like behavior and epileptiform electrographic activity in zebrafish larvae. The efficacy of a test compound is evaluated by its ability to suppress these seizure-like manifestations.[17]

Procedure:

  • Animal Husbandry: Raise zebrafish larvae to 7 days post-fertilization (dpf).

  • Drug Treatment: Pre-treat larvae with various concentrations of the pyrazole benzenesulfonamide derivative or a positive control drug like Valproic Acid for a specified duration.

  • Seizure Induction: Expose the larvae to a solution of PTZ (e.g., 5-15 mM) to induce seizures.

  • Behavioral Analysis: Record and score the locomotor activity and seizure-like behaviors of the larvae. Seizure stages can be defined from increased swimming activity to clonic-like convulsions and loss of posture.[18][19]

  • Data Analysis: Compare the seizure scores and latency to seizure onset between the treated and control groups to determine the anticonvulsant activity of the test compound.

cluster_workflow Zebrafish PTZ-Induced Seizure Model Workflow larvae 7 dpf Zebrafish Larvae pretreatment Pre-treatment with Test Compound/Control larvae->pretreatment ptz_exposure PTZ Exposure pretreatment->ptz_exposure behavioral_rec Behavioral Recording & Scoring ptz_exposure->behavioral_rec data_analysis Data Analysis behavioral_rec->data_analysis cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Pyrazole Benzenesulfonamide Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

References

Comprehensive Analysis of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Unfeasible Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-reactivity profiling and comparison guide for the compound N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide cannot be generated at this time. Extensive searches for biological activity, mechanism of action, and cross-reactivity data for this specific molecule have yielded no publicly available experimental results. The compound is listed commercially as a heterocyclic building block for research purposes, indicating it is likely a novel or underexplored substance.[1][2][3]

The broader class of benzenesulfonamide derivatives has been associated with a wide range of biological activities, including the inhibition of kinases, HIV-1 capsid proteins, and monoamine oxidase (MAO).[4][5][6][7] For instance, certain benzenesulfonamide analogs have been investigated as potential treatments for glioblastoma by targeting the TrkA receptor tyrosine kinase, while others have been designed as potent inhibitors of PLK4, a kinase involved in cell cycle regulation.[5][8] However, without specific experimental data for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, it is impossible to determine its primary biological target and, consequently, its cross-reactivity profile against other targets.

To generate the requested comparison guide, a series of complex and resource-intensive experiments would be required. The following sections outline the standard methodologies that would be necessary to produce such data.

Hypothetical Experimental Protocols for Cross-Reactivity Profiling

Should data become available, the following experimental protocols would be essential for a thorough cross-reactivity analysis.

Kinome Scanning

Objective: To determine the inhibitory activity of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide against a broad panel of human kinases.

Methodology:

  • A high-throughput in vitro assay is performed using a commercially available kinase panel (e.g., DiscoverX KINOMEscan™, Eurofins Kinase Profiling Services).

  • The test compound is incubated with a panel of several hundred kinases at a fixed concentration (e.g., 1 µM or 10 µM).

  • The percentage of inhibition for each kinase is determined by measuring the amount of ATP remaining in the reaction, typically using a luminescence-based assay.

  • For kinases showing significant inhibition (e.g., >50%), dose-response curves are generated by testing a range of compound concentrations to determine the IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify the intracellular targets of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in a cellular context.

Methodology:

  • Intact cells are treated with the test compound or a vehicle control.

  • The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

  • Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

  • The abundance of specific proteins in the soluble fraction is quantified using techniques such as Western blotting or mass spectrometry.

  • Target engagement by the compound is identified by a shift in the protein's melting curve to a higher temperature, indicating stabilization upon binding.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

Objective: To identify proteins that directly bind to N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.

Methodology:

  • The test compound is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix.

  • A cell lysate is passed over the affinity matrix, allowing proteins with affinity for the compound to bind.

  • Non-specifically bound proteins are washed away with a series of buffers.

  • Specifically bound proteins are eluted from the matrix, often by using a high concentration of the free compound or by changing the buffer conditions.

  • The eluted proteins are identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

Data Presentation and Visualization

Once experimental data is obtained, it would be presented in structured tables for clear comparison with alternative compounds. Visualizations using Graphviz would be employed to illustrate relevant signaling pathways and experimental workflows.

Example Data Tables

Table 1: Kinase Inhibition Profile of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide and Comparators

Kinase TargetN-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide (IC₅₀, nM)Comparator A (IC₅₀, nM)Comparator B (IC₅₀, nM)
Target Kinase XData UnavailableValueValue
Off-Target Kinase YData UnavailableValueValue
Off-Target Kinase ZData UnavailableValueValue

Table 2: Cellular Target Engagement

Protein TargetCETSA Shift (°C)Affinity Chromatography Enrichment (Fold Change)
Target Protein AData UnavailableData Unavailable
Off-Target Protein BData UnavailableData Unavailable
Example Visualizations

Below are examples of how Graphviz diagrams would be used to represent experimental workflows and signaling pathways.

G cluster_0 Cross-Reactivity Profiling Workflow Compound Compound Kinome Scan Kinome Scan Compound->Kinome Scan CETSA CETSA Compound->CETSA AC-MS AC-MS Compound->AC-MS Data Analysis Data Analysis Kinome Scan->Data Analysis CETSA->Data Analysis AC-MS->Data Analysis G cluster_1 Hypothetical Signaling Pathway Receptor Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Effector Protein Effector Protein Kinase B->Effector Protein Cellular Response Cellular Response Effector Protein->Cellular Response Compound Test Compound Compound->Kinase B

References

A Comparative Analysis of Pyrazole Sulfonamide Compounds: Bridging the Gap Between In Vitro Promise and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic compound from laboratory benchtop to preclinical models is a critical and often challenging transition. Pyrazole sulfonamides, a versatile class of heterocyclic compounds, have demonstrated significant potential across various therapeutic areas, including oncology and inflammation. This guide provides an objective comparison of their in vitro and in vivo efficacy, supported by experimental data, to illuminate the translational potential of this promising chemical scaffold.

This analysis focuses on specific pyrazole sulfonamide derivatives that have been evaluated in both laboratory-based assays and animal models, offering a side-by-side view of their performance. By examining the quantitative data and detailed experimental protocols, we aim to provide a comprehensive resource for assessing the viability of these compounds for further development.

In Vitro vs. In Vivo Efficacy: A Quantitative Comparison

The transition from a controlled in vitro environment to a complex in vivo system often reveals discrepancies in the efficacy of a compound. The following tables summarize the quantitative data for select pyrazole sulfonamide compounds, highlighting their performance in both settings.

Anticancer Activity of Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides

A series of pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides, including the notable compound MM129, have been investigated for their anticancer properties.[1][4] These compounds have shown potent cytotoxic and genotoxic effects in various cancer cell lines in vitro.[4]

CompoundCell LineIn Vitro IC50 (µM)In Vivo ModelIn Vivo Efficacy
MM129HCT 116 (Colon Cancer)0.39 - 0.6Xenograft mice with HT-29 and DLD-1 cellsSignificant reduction in tumor mass and volume
MM131PC-3 (Prostate Cancer)0.17Not ReportedNot Reported
MM131BxPC-3 (Pancreatic Cancer)0.13Not ReportedNot Reported

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory Activity of COX-2 Inhibiting Pyrazole Sulfonamides

Certain pyrazole sulfonamide derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[5][6] Their efficacy has been assessed through in vitro enzyme inhibition assays and in vivo models of inflammation.[5]

CompoundIn Vitro COX-2 IC50 (µM)In Vitro COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo ModelIn Vivo Efficacy (% Edema Inhibition)
6b 0.05 - 0.08Not specifiedNot specifiedFormalin-induced paw edemaPotent inhibition
6c 0.05 - 0.08Not specifiedNot specifiedFormalin-induced paw edemaPotent inhibition
6d 0.05 - 0.08Not specifiedNot specifiedFormalin-induced paw edemaPotent inhibition, with a remarkable reduction in TNF-α (71.43%) and PGE2 (77.11%) levels.[5]
7a 0.05 - 0.08Not specifiedNot specifiedFormalin-induced paw edemaPotent inhibition
7d 0.05 - 0.08Not specifiedNot specifiedFormalin-induced paw edemaPotent inhibition
7e 0.05 - 0.08Not specifiedNot specifiedFormalin-induced paw edemaPotent inhibition
4b 0.35>48137.3Not specifiedNot specified
Celecoxib (Reference) 0.4159.8145.8Not specifiedNot specified

A higher selectivity index indicates a greater selectivity for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects.

Experimental Protocols

Understanding the methodologies behind the data is crucial for accurate interpretation and replication of findings.

In Vitro Cytotoxicity and Genotoxicity Assays for Anticancer Compounds

The in vitro anticancer activity of the pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides was determined using the following methods:[4]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation. Cancer cell lines were incubated with varying concentrations of the test compounds for 72 hours. The concentration at which 50% of the cells are inhibited (IC50) was then determined.

  • Comet Assay (Alkaline and Neutral): This technique is used to detect DNA damage in individual cells. The extent of DNA damage is visualized as a "comet tail." Both alkaline and neutral versions of the assay were used to assess different types of DNA lesions.[4]

  • γ-H2AX Immunostaining: This method detects the phosphorylation of the histone variant H2AX, which is an early cellular response to DNA double-strand breaks.

In Vivo Xenograft Model for Anticancer Efficacy

The in vivo anticancer efficacy of compound MM129 was evaluated in a mouse xenograft model:[4]

  • Animal Model: Cby.Cg-Foxn1nu/cmdb mice.

  • Tumor Cell Implantation: Human colon cancer cells (HT-29 and DLD-1) were implanted into the mice.

  • Treatment: After tumor establishment, mice were treated with MM129 for two weeks.

  • Efficacy Measurement: Tumor mass and volume were measured to determine the extent of tumor growth inhibition.

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the pyrazole sulfonamide derivatives against COX-1 and COX-2 was assessed using a human whole blood assay or purified enzyme assays. The IC50 values were determined by measuring the inhibition of prostaglandin E2 (PGE2) production.

In Vivo Anti-inflammatory Paw Edema Model

The in vivo anti-inflammatory activity was evaluated using the formalin-induced paw edema model in rats or mice:[5]

  • Induction of Inflammation: A solution of formalin is injected into the subplantar region of the animal's hind paw to induce localized inflammation and edema.

  • Treatment: The test compounds are administered orally or intraperitoneally prior to the formalin injection.

  • Efficacy Measurement: The volume of the paw is measured at different time points after the formalin injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with that of the control group.

Visualizing the Pathways and Processes

To further clarify the mechanisms of action and experimental designs, the following diagrams are provided.

Signaling_Pathway cluster_inhibition Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Sulfonamide Pyrazole Sulfonamide Pyrazole_Sulfonamide->COX2

COX-2 Inhibition by Pyrazole Sulfonamides

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis Screening In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) Synthesis->Screening IC50 IC50 Determination Screening->IC50 Animal_Model Animal Model Development (e.g., Xenograft, Paw Edema) IC50->Animal_Model Lead Compound Selection Treatment Compound Administration Animal_Model->Treatment Efficacy Efficacy Assessment (e.g., Tumor Growth, Edema Volume) Treatment->Efficacy

Drug Discovery and Development Workflow

Conclusion

The presented data underscores the potential of pyrazole sulfonamide compounds as promising therapeutic agents. The strong correlation between in vitro potency and in vivo efficacy observed for several of these derivatives, particularly in the context of COX-2 inhibition and anticancer activity, is encouraging for their continued development. However, it is crucial to acknowledge that not all compounds with impressive in vitro profiles will translate into successful in vivo candidates. Factors such as pharmacokinetics, bioavailability, and off-target effects play a significant role in the overall performance of a drug in a complex biological system.

This guide serves as a starting point for researchers interested in the pyrazole sulfonamide scaffold. The provided data and experimental protocols offer a foundation for further investigation and highlight the importance of integrated in vitro and in vivo testing in the drug discovery process. Future studies should continue to explore the structure-activity relationships of this versatile class of compounds to optimize their therapeutic potential and pave the way for new and effective treatments.

References

Comparative Analysis of 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives as Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: December 2025

This analysis focuses on the in vitro activity of seven derivatives (designated 3a–g) against two species of Leishmania parasites, L. infantum and L. amazonensis, as well as their cytotoxicity against mammalian cells.[1] The findings highlight key structural features that influence the antileishmanial potency and selectivity of these compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols employed in the evaluation of the 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives.

Synthesis of 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives (3a–g)

The synthesis of the target compounds was achieved through a straightforward and efficient process.[1] The general synthetic route involved the reaction of previously synthesized 1-aryl-1H-pyrazole-4-carboximidamides with benzenesulfonyl chloride derivatives. All synthesized compounds were obtained as solids and purified by recrystallization from ethanol. The chemical structures were confirmed using spectroscopic techniques, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), as well as elemental analysis. The characteristic bands for the SO₂ group in the IR spectra were observed in the range of 1330–1630 cm⁻¹.[1]

In Vitro Antileishmanial Activity Assay

The efficacy of the synthesized compounds against Leishmania parasites was determined using an in vitro assay targeting the promastigote stage of the parasite.[1][2][3][4]

  • Parasite Culture: Leishmania infantum and Leishmania amazonensis promastigotes were cultured in a suitable growth medium (e.g., RPMI-1640 or M199) supplemented with fetal bovine serum and antibiotics.[3]

  • Compound Preparation: Stock solutions of the test compounds were prepared, typically in dimethyl sulfoxide (DMSO).

  • Assay Procedure: Promastigotes in the logarithmic growth phase were seeded into 96-well plates.[3] The test compounds were added at various concentrations, and the plates were incubated for a specified period (e.g., 72 hours) at a temperature suitable for promastigote growth (e.g., 26°C).[3]

  • Viability Assessment: Parasite viability was assessed using a colorimetric method, such as the resazurin reduction assay.[2][3] Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells. The fluorescence or absorbance was measured using a microplate reader.

  • Data Analysis: The 50% inhibitory concentration (IC50), which is the concentration of a compound that inhibits parasite growth by 50%, was calculated from the dose-response curves.[2]

Cytotoxicity Assay

The toxicity of the compounds to mammalian cells was evaluated to determine their selectivity.[1]

  • Cell Culture: Murine peritoneal macrophages were used as the host cells.[1] These cells were cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum.

  • Assay Procedure: The macrophages were seeded in 96-well plates and allowed to adhere. The test compounds were then added at various concentrations, and the plates were incubated.

  • Viability Assessment: Cell viability was determined using a similar method to the antileishmanial assay, such as the resazurin reduction assay.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of a compound that is toxic to 50% of the host cells, was calculated. The selectivity index (SI) was then determined by dividing the CC50 value by the IC50 value. A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.

Data Presentation

The following tables summarize the in vitro antileishmanial activity and cytotoxicity of the 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives.

Table 1: In Vitro Antileishmanial Activity (IC50) of 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives (3a–g) [1]

CompoundRL. amazonensis IC50 (mM)L. infantum IC50 (mM)
3a H0.1180.101
3b Br0.0700.059
3c OCH₃>0.228>0.228
3d CH₃0.1500.120
3e Cl0.0720.065
3f F0.1000.098
3g NO₂0.1450.112
Pentamidine --0.062

Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of Selected Derivatives [1]

CompoundMurine Peritoneal Macrophages CC50 (mM)Selectivity Index (SI) for L. infantum
3b >0.228>3.86
3e >0.228>3.51
Pentamidine 0.1121.81

Mandatory Visualization

The following diagrams illustrate the general synthesis workflow for the benzenesulfonamide derivatives and the experimental workflow for determining their antileishmanial activity.

Synthesis_Workflow Start 1-Aryl-1H-pyrazole-4-carboximidamides Reaction Reaction Start->Reaction Reagent Benzenesulfonyl Chloride Derivatives Reagent->Reaction Purification Purification (Recrystallization) Reaction->Purification Product 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives (3a-g) Purification->Product

Caption: General synthesis workflow for 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives.

Antileishmanial_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Parasite_Culture Culture Leishmania Promastigotes Seeding Seed Promastigotes in 96-well Plates Parasite_Culture->Seeding Compound_Prep Prepare Compound Dilutions Treatment Add Compound Dilutions to Wells Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 72h at 26°C Treatment->Incubation Viability Assess Viability (Resazurin Assay) Incubation->Viability Data_Analysis Calculate IC50 Values Viability->Data_Analysis

Caption: Experimental workflow for in vitro antileishmanial activity assessment.

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 allows for a preliminary structure-activity relationship analysis. The nature of the substituent 'R' on the benzenesulfonamide ring significantly influences the antileishmanial activity.

  • Halogen Substitution: The presence of a halogen atom, particularly bromine (compound 3b ) and chlorine (compound 3e ), at the para-position of the benzenesulfonamide ring resulted in the most potent activity against both Leishmania species.[1] These compounds exhibited IC50 values comparable to the reference drug pentamidine against L. infantum.[1]

  • Electron-Donating and Withdrawing Groups: An electron-donating group like methoxy (OCH₃, compound 3c ) led to a significant loss of activity.[1] Conversely, electron-withdrawing groups such as nitro (NO₂, compound 3g ) and other substituents like methyl (CH₃, compound 3d ) and fluorine (F, compound 3f ) resulted in moderate activity.[1]

  • Cytotoxicity and Selectivity: Importantly, the most active compounds, 3b and 3e , displayed low cytotoxicity against murine peritoneal macrophages, with CC50 values greater than 0.228 mM.[1] This translates to a favorable selectivity index (SI > 3.86 for 3b and > 3.51 for 3e against L. infantum), which is significantly better than that of pentamidine (SI = 1.81).[1] This indicates that these derivatives are more toxic to the parasites than to the host cells, a crucial characteristic for a potential drug candidate.

References

Comparative Guide to Target Engagement of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide as a Putative E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the target engagement of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, a commercially available compound classified as a "Protein Degrader Building Block"[1]. This classification strongly suggests its intended use as a component within a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of a specific target protein. In the context of a PROTAC, this "building block" would function as a ligand for an E3 ubiquitin ligase.

While specific experimental data for the direct protein target of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is not publicly available, this guide will focus on the crucial aspect of its putative engagement with an E3 ubiquitin ligase , a necessary step for its function in a PROTAC. We will compare common E3 ligase ligands that serve as alternatives and provide detailed experimental protocols for confirming such engagement.

Comparative Analysis of Common E3 Ligase Ligands

The selection of an E3 ligase ligand is a critical step in PROTAC design. The most predominantly utilized E3 ligases in PROTAC development are Cereblon (CRBN) and Von Hippel-Lindau (VHL). Below is a comparison of ligands for these E3 ligases, which represent potential alternatives or comparators for the pyrazole-benzenesulfonamide scaffold.

E3 Ligase LigandTarget E3 LigaseRepresentative DerivativesReported Binding Affinity (KD)Key Features & Considerations
Thalidomide Analogues Cereblon (CRBN)Pomalidomide, Lenalidomide~250 nM (Pomalidomide)Well-established class of ligands; can exhibit "molecular glue" effects, leading to degradation of endogenous CRBN substrates (e.g., IKZF1/3).
VHL Ligands Von Hippel-Lindau (VHL)VH032, VH298~180 nM (VH032)Based on the endogenous HIF-1α peptide; often exhibit high affinity and specificity; less reported intrinsic bioactivity compared to thalidomide-based ligands.
MDM2 Ligands MDM2Nutlin-3a~90 nMMDM2 is a key regulator of the p53 tumor suppressor; PROTACs using MDM2 ligands can have synergistic anti-cancer effects.
IAP Ligands cIAP1, XIAPBestatin, LCL161~20-50 nM (Bestatin derivatives)Can induce apoptosis in addition to protein degradation; may have a narrower tissue expression profile.
N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Putative VHL or other(The compound )Not Publicly AvailableThe pyrazole core has been explored in the context of VHL ligands[2]. Further experimental validation is required to confirm its E3 ligase target and binding affinity.

Experimental Protocols for Confirming E3 Ligase Engagement

To validate that a compound like N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide engages with a specific E3 ligase, a series of biophysical and cellular assays are typically employed.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To quantitatively measure the binding affinity (KD) and kinetics of the ligand to the purified E3 ligase protein.

Methodology:

  • Immobilization: Covalently immobilize the purified recombinant E3 ligase (e.g., VHL-ElonginB-ElonginC complex) onto a sensor chip surface.

  • Binding Analysis: Flow a series of concentrations of the analyte (N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide) over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the surface as the analyte binds to and dissociates from the immobilized E3 ligase.

  • Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

Objective: To provide a thermodynamic profile of the binding interaction, including affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation: Load the purified E3 ligase into the sample cell and the ligand into the injection syringe.

  • Titration: Perform a series of small injections of the ligand into the E3 ligase solution.

  • Heat Measurement: Measure the heat released or absorbed during each injection as the binding reaction occurs.

  • Data Analysis: Integrate the heat signals and fit them to a binding isotherm to determine the thermodynamic parameters of the interaction.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement within a cellular environment by assessing the thermal stabilization of the E3 ligase upon ligand binding.

Methodology:

  • Cell Treatment: Treat intact cells or cell lysates with the test compound or a vehicle control.

  • Heat Challenge: Heat the samples across a range of temperatures.

  • Protein Extraction: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.

  • Detection: Analyze the amount of soluble E3 ligase remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (Target for Degradation) PROTAC PROTAC (Bifunctional Molecule) POI->PROTAC Binds to 'Warhead' E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Recycled Ternary_Complex POI-PROTAC-E3 Ligase E3_Ligase->PROTAC Binds to 'E3 Ligand' Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The PROTAC induces proximity between the target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation.

Experimental Workflow for E3 Ligase Engagement

Experimental_Workflow cluster_biophysical Biophysical Assays (In Vitro) cluster_cellular Cellular Assays (In Cellulo) SPR Surface Plasmon Resonance (SPR) Binding_Affinity Quantitative Binding Affinity (KD) & Thermodynamics SPR->Binding_Affinity ITC Isothermal Titration Calorimetry (ITC) ITC->Binding_Affinity CETSA Cellular Thermal Shift Assay (CETSA) Binding_Affinity->CETSA Target_Engagement Confirmation of Target Engagement in Cells CETSA->Target_Engagement Conclusion Conclusion: Confirmed E3 Ligase Engagement Target_Engagement->Conclusion Hypothesis Hypothesis: Compound is an E3 Ligase Ligand Hypothesis->SPR Hypothesis->ITC

References

Benchmarking N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide: A Comparative Analysis with Commercial Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A definitive biological target for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide has not been identified in publicly available literature, precluding a direct comparative analysis against specific commercial inhibitors. While the broader class of pyrazole-containing benzenesulfonamides has been associated with a wide array of biological activities, the precise mechanism of action for this specific molecule remains uncharacterized.

Derivatives of 4-(pyrazol-1-yl)benzenesulfonamide have demonstrated a diverse pharmacological profile, with published research indicating activities such as:

  • Anti-inflammatory effects: Inhibition of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and carbonic anhydrases.

  • Antiparasitic activity: Notably against Leishmania species.

  • Anticancer properties: Through the inhibition of various protein kinases.

Without a confirmed biological target for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, the selection of appropriate commercial inhibitors for a head-to-head comparison is not feasible. A meaningful benchmarking study necessitates a clear understanding of the signaling pathway or enzyme system being targeted.

To facilitate future comparative studies, this guide outlines hypothetical experimental protocols and data presentation formats that could be employed once the biological target of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is elucidated.

Hypothetical Benchmarking Strategy

Should the target of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide be identified, a comprehensive benchmarking study would involve the following key steps, illustrated in the workflow diagram below.

G cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Comparative Screening cluster_2 Phase 3: Secondary & Cellular Assays cluster_3 Phase 4: Data Analysis & Reporting Target ID Identify Biological Target of Test Compound Assay Dev Develop & Optimize Primary Assay Target ID->Assay Dev Select Inhibitors Select Commercial Inhibitors for the Same Target Assay Dev->Select Inhibitors Primary Screen Perform Primary Assay (e.g., IC50 Determination) Select Inhibitors->Primary Screen Secondary Assay Conduct Secondary/Orthogonal Assays (e.g., Selectivity) Primary Screen->Secondary Assay Cellular Assay Perform Cell-Based Assays (e.g., Target Engagement, Downstream Effects) Secondary Assay->Cellular Assay Data Analysis Quantitative Data Analysis & Comparison Cellular Assay->Data Analysis Report Generate Comparison Guide Data Analysis->Report G cluster_inhibitor Potential Point of Inhibition Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Inhibitor N-Butyl 4-(4-bromopyrazol-1-YL) benzenesulfonamide Inhibitor->Kinase_B

Safety Operating Guide

Proper Disposal of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step procedure for the safe disposal of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide (CAS No. 1199773-41-5).

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure—containing a brominated pyrazole ring and a sulfonamide group—dictates that it must be handled as hazardous waste. General principles for the disposal of halogenated organic compounds and sulfonamides should be strictly followed. A safety data sheet for the related compound N-Butylbenzenesulfonamide indicates potential for organ damage through prolonged exposure and long-term harmful effects on aquatic life[1][2]. Therefore, treating N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide with a high degree of caution is imperative.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.

Required PPE:

  • Safety goggles with side shields or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A flame-resistant lab coat

Chemical and Physical Data

Properly identifying the compound is the first step in the waste management process. The following data summarizes the key identifiers for N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.

PropertyValueReference
CAS Number 1199773-41-5[3][4]
Molecular Formula C13H16BrN3O2S[3][4]
Molecular Weight 358.25 g/mol [3][4]
Purity Typically ≥98%[3][5]
Physical State SolidN/A

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is waste segregation. As a brominated organic compound, it must not be mixed with non-halogenated waste streams[6].

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify all waste containing N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. This includes the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., weighing paper, pipette tips, gloves, absorbent pads).

  • Segregate: This compound belongs in a dedicated "Halogenated Organic Waste" stream[6][7]. Do not mix it with non-halogenated organic waste, aqueous waste, or general laboratory trash. Cross-contamination can interfere with disposal processes and create hazardous chemical reactions.

Step 2: Waste Collection and Containerization

  • Solid Waste:

    • Collect the pure solid compound and any contaminated disposable materials (gloves, wipes, etc.) in a designated, robust, and sealable hazardous waste container[6][8].

    • The container must be clearly labeled.

  • Liquid Waste:

    • If the compound is in a solution, collect it in a dedicated, leak-proof, and chemically compatible hazardous waste container for halogenated organic liquids.

    • Ensure the container is sealed to prevent the release of vapors.

Step 3: Labeling the Waste Container Proper labeling is critical for safety and regulatory compliance. The waste container label must include:

  • The words "Hazardous Waste" [6].

  • The full chemical name: "N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide" .

  • The CAS Number: "1199773-41-5" .

  • An accurate estimation of the contents (e.g., concentration, volume).

  • The appropriate hazard pictograms (e.g., Health Hazard, Hazardous to the Environment).

  • The date accumulation started.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated SAA within the laboratory[9].

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.

  • Ensure the container is stored away from incompatible materials, such as strong oxidizing agents[9][10].

Step 5: Arrange for Professional Disposal

  • The final and most critical step is to engage your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor[8].

  • These professionals are equipped to transport and dispose of halogenated chemical waste in compliance with all local, state, and federal regulations, typically via high-temperature incineration at a specialized facility[11].

  • Never attempt to dispose of this chemical down the drain or in the regular trash[1][9].

Spill Management Protocol

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the lab.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and potential sources of ignition[6].

  • Contain and Absorb: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill[8].

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container for halogenated organic waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide.

G cluster_prep Preparation & Identification cluster_segregation Segregation & Collection cluster_final Finalization & Disposal start Start: Waste Generation ppe Don PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste: - Pure Compound - Solutions - Contaminated Materials ppe->identify is_halogenated Is waste halogenated? (Contains Br, Cl, F, I) identify->is_halogenated halogen_bin Collect in Container: 'HALOGENATED ORGANIC WASTE' is_halogenated->halogen_bin Yes non_halogen_bin Collect in Container: 'Non-Halogenated Organic Waste' is_halogenated->non_halogen_bin No label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name & CAS - Hazards & Date halogen_bin->label_waste store_waste Store in Satellite Accumulation Area (SAA) label_waste->store_waste contact_ehs Contact EHS for Pickup by Licensed Waste Contractor store_waste->contact_ehs disposal Final Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Logistical Information for Handling N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. The following information is designed to ensure a safe laboratory environment and proper management of this chemical throughout its lifecycle, from handling to disposal.

Chemical Identifier Information

PropertyValue
Chemical Name N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
CAS Number 1199773-41-5
Molecular Formula C13H16BrN3O2S
Molecular Weight 358.25 g/mol
Hazard Identification and Personal Protective Equipment (PPE)

Table of Required Personal Protective Equipment (PPE)

Body PartPPE ItemSpecification
Hands Chemical-resistant glovesNitrile or neoprene gloves. Double-gloving is recommended. Change gloves frequently and immediately if contaminated, torn, or punctured.[1]
Eyes Safety GogglesChemical splash goggles that provide a complete seal around the eyes.[1]
Face Face ShieldAn 8-inch minimum face shield should be worn in addition to safety goggles, especially when there is a risk of splashes or spills.[1]
Body Laboratory CoatA flame-resistant lab coat worn fully buttoned.
Respiratory RespiratorA NIOSH-approved air-purifying respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a fume hood or if ventilation is insufficient.[2]
Feet Closed-toe ShoesSturdy, closed-toe shoes that cover the entire foot.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for the safe handling of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in a laboratory setting.

1. Preparation and Area Setup:

  • Ensure a certified chemical fume hood is operational.
  • Verify the accessibility and functionality of an emergency eyewash station and safety shower.
  • Clear the workspace of all non-essential items.
  • Assemble all necessary apparatus for the experiment (e.g., glassware, spatulas, weighing paper).
  • Prepare designated and clearly labeled waste containers for halogenated organic waste.[3]

2. Weighing and Transfer:

  • All weighing and transfer of the solid compound must be conducted within a chemical fume hood to minimize inhalation exposure.
  • Use anti-static weighing paper or a weighing boat.
  • Handle the compound gently to avoid creating dust.
  • Close the primary container tightly after use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

3. Reaction Setup and Execution:

  • Set up the reaction apparatus within the chemical fume hood.
  • When dissolving the compound, add the solvent slowly to avoid splashing.
  • Maintain constant vigilance over the reaction, ensuring it is proceeding as expected.
  • Keep the fume hood sash at the lowest practical height.

4. Post-Reaction Work-up and Decontamination:

  • Quench the reaction carefully, if applicable, within the fume hood.
  • Transfer solutions for extraction or purification using appropriate techniques to minimize aerosol generation.
  • Decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent. Collect the rinse solvent as halogenated waste.
  • Wipe down the work surfaces within the fume hood with a suitable solvent and cleaning agent.

Disposal Plan: Managing Chemical Waste

Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure laboratory safety.

1. Liquid Waste:

  • All solvents and aqueous solutions containing N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide must be collected as halogenated organic waste .[4]
  • Use a designated, properly labeled, and sealed waste container.[3] Do not mix with non-halogenated waste.[4]

2. Solid Waste:

  • Contaminated solid materials, including weighing paper, gloves, pipette tips, and any absorbent materials used for spills, must be collected in a separate, clearly labeled container for solid halogenated waste .

3. Container Disposal:

  • Empty containers that held N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated organic waste.
  • After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.

4. Spill Management:

  • In the event of a small spill within the fume hood, use an inert absorbent material to clean it up.
  • The contaminated absorbent material must be disposed of as solid halogenated waste.
  • For larger spills, evacuate the area and follow institutional emergency procedures.

Experimental Workflow and Safety Diagram

Workflow for Safe Handling of N-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_area 1. Prepare Work Area (Fume Hood, Emergency Equipment) don_ppe 2. Don Required PPE prep_area->don_ppe weigh_transfer 3. Weigh & Transfer in Fume Hood don_ppe->weigh_transfer reaction_setup 4. Reaction Setup & Execution weigh_transfer->reaction_setup decontaminate 5. Decontaminate Glassware & Surfaces reaction_setup->decontaminate segregate_waste 6. Segregate Halogenated Waste (Liquid & Solid) decontaminate->segregate_waste dispose 7. Dispose of Waste via EHS segregate_waste->dispose spill Spill absorb Absorb & Collect as Halogenated Waste spill->absorb evacuate_large Evacuate (Large Spill) spill->evacuate_large exposure Personal Exposure eyewash_shower Use Eyewash/Shower exposure->eyewash_shower seek_medical Seek Medical Attention exposure->seek_medical

Caption: Safe handling workflow from preparation to disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.